5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-bromo-6-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIBXYJEJGGUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652731 | |
| Record name | 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19840-44-9 | |
| Record name | 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, a key heterocyclic organic compound. This document is intended to be a comprehensive resource, detailing available physicochemical data, standardized experimental protocols for its characterization, and logical workflows relevant to its synthesis and analysis.
Core Physical and Chemical Properties
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a brominated pyridine ring with oxo and carbonitrile functionalities, contributes to its potential biological activities, including antimicrobial and anticancer properties.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 19840-44-9 | [1] |
| Molecular Formula | C₆H₃BrN₂O | [1] |
| Molecular Weight | 199.007 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | The presence of oxo and cyano groups suggests moderate polarity.[1] Specific quantitative data is not currently available. | [1] |
Experimental Protocols
Detailed experimental data for the physical properties of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile are not widely published. However, the following sections describe standardized laboratory protocols that can be employed by researchers to determine these key characteristics.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.
Objective: To determine the temperature range over which the solid-state of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile transitions to a liquid.
Materials:
-
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile sample (finely powdered and dried)
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the compound is finely ground using a mortar and pestle to ensure uniform heat distribution. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Approximate Melting Point: A preliminary rapid heating is performed to quickly determine an approximate melting range.
-
Accurate Melting Point: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, approaching the approximate melting point.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. This range is reported as the melting point.[2][3]
Solubility Assessment in Various Solvents
Understanding the solubility profile of a compound is essential for its application in reactions, formulations, and biological assays.
Objective: To qualitatively and quantitatively assess the solubility of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile in a range of common laboratory solvents.
Materials:
-
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Vials or test tubes
-
Vortex mixer
-
Analytical balance
Qualitative Procedure:
-
Add approximately 10 mg of the compound to a vial.
-
Add 1 mL of the selected solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid. Classify as "soluble," "partially soluble," or "insoluble."
Quantitative Procedure (Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Carefully separate the undissolved solid from the solution by filtration or centrifugation.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
Synthesis and Characterization Workflow
The synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile can be approached through various synthetic routes, often involving the modification of a precursor pyridine ring. A plausible synthetic workflow and the subsequent characterization steps are outlined below.
Caption: A potential synthesis workflow for 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
Following synthesis, a rigorous characterization workflow is necessary to confirm the identity and purity of the compound.
Caption: Logical workflow for the characterization of a newly synthesized compound.
References
A Comprehensive Guide to 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile: Nomenclature and Properties
For researchers and professionals in the fields of medicinal chemistry and organic synthesis, a precise understanding of chemical nomenclature is paramount. This guide provides an in-depth look at the IUPAC name and synonyms for the compound 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile , a versatile heterocyclic building block.
IUPAC Name and Synonyms
The compound with the CAS number 19840-44-9 is commonly referred to as 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile . This name is widely accepted and used in chemical literature and by suppliers.
Due to tautomerism, where the compound can exist in both keto (-C=O) and enol (-C-OH) forms, it is also frequently named as 5-bromo-6-hydroxypyridine-3-carbonitrile . Both names refer to the same chemical entity under typical conditions.
A comprehensive list of synonyms is provided in the table below for easy reference.
| Type | Name |
| Systematic Name | 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile |
| Tautomeric Form | 5-bromo-6-hydroxypyridine-3-carbonitrile[1] |
| Other Synonyms | 5-Bromo-6-hydroxynicotinonitrile |
| 5-bromo-1,6-dihydro-6-oxopyridine-3-carbonitrile | |
| 5-Bromo-3-cyano-2-hydroxypyridine[2] |
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is presented in the following table.
| Property | Value |
| CAS Number | 19840-44-9[1][3] |
| Molecular Formula | C₆H₃BrN₂O[3] |
| Molecular Weight | 199.00 g/mol [3] |
Experimental Protocols
While specific experimental protocols are highly dependent on the research context, a general procedure for a related substitution reaction is described. To enhance the accessibility of bromide ions in a reaction to synthesize a similar compound, 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile is reacted with sodium bromide (NaBr) in acetonitrile. The reaction is carried out under microwave irradiation at 150°C for 30 minutes. The use of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can significantly improve the conversion rate.[3]
Logical Relationship of Nomenclature
The different names for this compound arise from the principles of chemical nomenclature and the inherent chemical properties of the molecule, specifically tautomerism. The logical relationship can be visualized as follows:
Caption: Nomenclature relationship for the target compound.
References
Technical Guide: 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS No. 19840-44-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic organic compound with the CAS number 19840-44-9 . This molecule is of significant interest in the fields of medicinal chemistry and organic synthesis due to its versatile chemical scaffold and promising biological activities. Its structure, featuring a brominated pyridone ring with a cyano substituent, makes it a valuable building block for the synthesis of more complex pharmaceutical agents. Research has highlighted its potential as an antimicrobial and anticancer agent, making it a focal point for further investigation in drug discovery and development.[1]
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is crucial for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 19840-44-9 | [1] |
| Molecular Formula | C₆H₃BrN₂O | [1] |
| Molecular Weight | 199.00 g/mol | [1] |
| IUPAC Name | 5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | N/A |
| Canonical SMILES | C1=C(C(=O)N=C(C1)Br)C#N | N/A |
| Solubility | Moderately polar, with solubility in organic solvents like DMSO and DMF. | [1] |
| Appearance | Off-white to yellow powder | N/A |
Synthesis
The synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile can be achieved through various synthetic routes. A common approach involves the cyclization and subsequent bromination of a suitable pyridine precursor.
General Synthetic Workflow
Caption: General synthetic workflow for 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
Experimental Protocol: Synthesis via Bromination
This is a generalized protocol and may require optimization.
-
Step 1: Synthesis of 6-oxo-1,6-dihydropyridine-3-carbonitrile. This intermediate can be synthesized via a multi-component reaction involving an appropriate aldehyde, a compound with an active methylene group (like ethyl cyanoacetate), and an ammonia source. The reaction is typically carried out in a suitable solvent such as ethanol and may be catalyzed by a base like piperidine. The reaction mixture is refluxed for several hours, and the product is isolated upon cooling and filtration.
-
Step 2: Bromination. To a solution of 6-oxo-1,6-dihydropyridine-3-carbonitrile in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine is added portion-wise at room temperature. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC). The product is then isolated by precipitation upon the addition of water, followed by filtration, washing, and drying.
Biological Activity and Potential Applications
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile has demonstrated promising in vitro activity against various pathogens and cancer cell lines, suggesting its potential as a lead compound for the development of new therapeutic agents.
Antimicrobial Activity
The compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli.[1] The proposed mechanism of action involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.[1]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Compound Preparation: A stock solution of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Studies have indicated that 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile exhibits cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) and colon cancer (HCT116) cells.[1][2] The underlying mechanism may involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Human cancer cell lines (e.g., A549, HCT116) are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. The resulting formazan crystals are then solubilized with a suitable solvent (e.g., DMSO or a solubilization buffer).
-
Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Potential Signaling Pathway Involvement
While the precise molecular targets of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile are still under investigation, derivatives of cyanopyridines have been shown to inhibit kinases such as PIM-1, which is implicated in cell survival and proliferation. Furthermore, the Wnt signaling pathway, often dysregulated in cancers, is another potential target for pyridine-based compounds.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized signaling pathways potentially inhibited by 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
Conclusion
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile represents a promising scaffold for the development of novel therapeutic agents. Its demonstrated antimicrobial and anticancer activities warrant further investigation into its mechanism of action, optimization of its structure to enhance potency and selectivity, and in vivo efficacy studies. This technical guide provides a foundational overview for researchers and drug development professionals interested in exploring the potential of this compound.
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific applications. All laboratory work should be conducted in accordance with appropriate safety guidelines.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, a valuable building block in medicinal chemistry and drug development. This document details the primary starting materials, outlines key experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Introduction
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, also known as 5-bromo-3-cyano-2-pyridone, is a heterocyclic compound of significant interest due to its versatile chemical reactivity and potential biological activities. Its structure, featuring a pyridinone core with strategically placed bromo and cyano functionalities, makes it an ideal scaffold for the synthesis of more complex molecules, including potential therapeutic agents. The bromine atom serves as a handle for various cross-coupling reactions, while the cyano group and the pyridone ring itself can participate in a range of chemical transformations.
This guide will explore three primary synthetic strategies for the preparation of this key intermediate, providing detailed experimental procedures and comparative data.
Synthetic Pathways and Starting Materials
The synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile can be achieved through several strategic approaches. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most common strategies involve the construction of the pyridone ring from acyclic precursors or the functionalization of a pre-existing pyridine ring.
Pathway 1: Cyclocondensation of N-Aryl-2-cyanoacetamide with Acetylacetone
This method involves the synthesis of a substituted 2-pyridone via a base-catalyzed cyclocondensation reaction. The key starting materials for this pathway are a substituted aniline and ethyl cyanoacetate to form the N-aryl-2-cyanoacetamide intermediate, which is then reacted with acetylacetone.
Starting Materials:
-
Substituted Anilines (e.g., 4-bromoaniline)
-
Ethyl Cyanoacetate
-
Acetylacetone
-
Base Catalyst (e.g., Potassium Hydroxide)
-
Solvent (e.g., Ethanol)
Logical Flow of Pathway 1:
Caption: Synthesis via N-Aryl-2-cyanoacetamide intermediate.
Pathway 2: Synthesis from 2-Amino-5-bromopyridine
This approach starts with a pre-formed brominated pyridine ring and introduces the required functional groups in subsequent steps. This pathway is advantageous if 2-amino-5-bromopyridine is readily available.
Starting Materials:
-
2-Amino-5-bromopyridine
-
Reagents for diazotization and subsequent reactions to introduce the cyano and oxo groups.
Experimental Workflow for Pathway 2:
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile as a synthetic intermediate
A Technical Guide to 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile as a Versatile Synthetic Intermediate
Abstract
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a crucial building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridinone core with strategically placed bromo, oxo, and cyano groups, offers multiple reaction sites for diversification. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, the electron-withdrawing cyano group enhances the reactivity of the scaffold, and the pyridinone ring itself can participate in various transformations.[1] This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and reactivity, with a focus on its application in the development of complex molecular architectures, particularly in the field of drug discovery. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers and drug development professionals in leveraging this versatile intermediate.
Physicochemical Properties and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 19840-44-9 | [1] |
| Molecular Formula | C₆H₃BrN₂O | [1] |
| Molecular Weight | 199.00 g/mol | [1] |
| Appearance | Colorless crystalline solid | [2] |
| Melting Point | 160-162 °C | [2] |
Table 2: Spectroscopic Data (Predicted/Typical)
| Technique | Data |
| ¹H NMR | Expected signals for aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing bromo and cyano groups, and a broad signal for the N-H proton. |
| ¹³C NMR | Expected signals for six distinct carbon atoms, including a carbonyl carbon (C=O), a nitrile carbon (C≡N), and four sp² carbons of the pyridine ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (lactam), C≡N stretching, and C-Br stretching. |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight (199.00 g/mol ), showing a characteristic isotopic pattern for a monobrominated compound. |
Synthesis of the Core Intermediate
The synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile can be achieved through several routes, most commonly involving the modification of a pre-existing pyridine ring or a cyclization-condensation strategy.[1] One efficient method involves the halogen exchange of a chloro-substituted precursor.
Synthesis via Halogen Exchange
A prominent synthetic route is the substitution of 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile with a bromide source. This reaction can be effectively carried out under microwave irradiation, which significantly reduces the reaction time.
Experimental Protocol: Halogen Exchange
Objective: To synthesize 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile from its chloro-analogue.
Materials:
-
5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile
-
Sodium Bromide (NaBr)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (ACN)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile (1.0 eq), sodium bromide (excess), and a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Add acetonitrile as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 30 minutes.[1]
-
After cooling, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the final product.
Expected Outcome: This method achieves high conversion rates, reported to be around 82%.[1]
Reactivity and Applications in Synthesis
The utility of stems from its multiple reactive sites, which allow for sequential and regioselective modifications.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] These reactions are foundational for introducing aryl, heteroaryl, or amino groups, thereby enabling the construction of complex molecular libraries for drug discovery.[3][4][5]
Experimental Protocol: General Suzuki-Miyaura Coupling
Objective: To introduce an aryl group at the C-5 position of the pyridinone core.
Materials:
-
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Base, e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Solvent system, e.g., 1,4-Dioxane/water or Toluene
Procedure:
-
To a Schlenk flask, add 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, the arylboronic acid, the base, and the palladium catalyst.[6]
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 85-100°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.[6]
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography to obtain the 5-aryl-substituted pyridinone.
Table 3: Representative Cross-Coupling Conditions
| Reaction Type | Catalyst System | Base | Solvent | Temperature | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C | [6][7] |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile/Methanol | 50 °C | [8] |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene or Dioxane | Heating | [4] |
Other Synthetic Transformations
-
Nitrile Group Hydrolysis: The cyano group at the C-3 position can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.[9][10] This transformation provides a route to pyridinone-3-carboxylic acids, which are valuable precursors for amides and esters.[10][11]
-
Michael Additions and Cyclocondensations: The dihydropyridine ring is an electron-deficient system, making it a potential Michael acceptor.[1] It can undergo reactions with various nucleophiles and participate in cyclocondensation reactions to build more complex, fused heterocyclic systems.[1][12]
Application in Drug Discovery: Kinase Inhibitors
The pyridinone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to target protein kinases.[4] Kinase inhibitors are a major class of drugs, particularly in oncology.[13] The 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile intermediate is an ideal starting point for synthesizing libraries of potential kinase inhibitors. The synthetic workflow typically involves using cross-coupling reactions to introduce diversity elements that can interact with the kinase active site.
The core intermediate provides a rigid scaffold. The C-5 position, functionalized via Suzuki or other coupling reactions, can be used to install groups that target the hydrophobic regions of the ATP-binding pocket. The cyano and oxo groups can form critical hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in place.[1]
Conclusion
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is a robust and versatile synthetic intermediate with significant value for the scientific research community, especially those in drug development. Its well-defined reactive sites—the C-5 bromine for cross-coupling, the C-3 nitrile for hydrolysis or other transformations, and the pyridinone core for further reactions—allow for the systematic and efficient construction of diverse and complex molecules. The demonstrated utility of this scaffold in creating potential kinase inhibitors underscores its importance and potential for future applications in the synthesis of biologically active compounds. This guide has provided the fundamental data, protocols, and workflows to facilitate its effective use in the laboratory.
References
- 1. 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile|CAS 19840-44-9 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-BROMO-2-(4-FLUOROPHENYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 13. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. It is intended for researchers, scientists, and professionals in drug development who are working with related pyridinone structures. The document includes detailed tables of spectroscopic data, standardized experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.
Data Presentation
The following tables summarize the key spectroscopic data for 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H |
| ~8.2 | s | 1H | H-4 |
| ~2.4 | s | 3H | CH₃ |
Note: The chemical shifts are typical for protons in such a chemical environment. The broad singlet for N-H is characteristic and its position can be solvent-dependent.
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C=O (C-6) |
| ~150 | C-2 |
| ~145 | C-4 |
| ~115 | C≡N |
| ~105 | C-5 |
| ~95 | C-3 |
| ~20 | CH₃ |
Note: The assignments are based on the expected chemical shifts for the functional groups and carbon positions in the pyridinone ring.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Broad | N-H stretching |
| ~2230 | Strong | C≡N stretching |
| ~1660 | Strong | C=O stretching (amide) |
| ~1600 | Medium | C=C stretching |
| ~1400-1200 | Medium | C-N stretching |
| ~800-600 | Strong | C-Br stretching |
Note: The IR spectrum is characterized by the strong absorptions of the nitrile and carbonyl groups.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 211/213 | ~100 / ~98 | [M]⁺ / [M+2]⁺ |
| 183/185 | Variable | [M-CO]⁺ |
| 132 | Variable | [M-Br]⁺ |
| 104 | Variable | [M-Br-CO]⁺ |
Note: The mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.[1]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[2]
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.[3]
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically operating at 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[4]
IR Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.[5][6]
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[7]
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[8]
-
Data Acquisition: The mass spectrum is obtained using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI). For ESI, the sample solution is infused directly into the source. For EI, the sample is introduced via a direct insertion probe. The mass analyzer is scanned over a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.[9][10]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. eng.uc.edu [eng.uc.edu]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Experimental reporting [rsc.org]
Solubility Profile of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for the compound 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS Number: 19840-44-9). As a key intermediate in medicinal chemistry and organic synthesis, understanding its solubility is crucial for reaction optimization, purification, and formulation development. This document summarizes the current qualitative understanding of its solubility in organic solvents, outlines detailed experimental protocols for quantitative determination, and provides a logical workflow for solubility assessment.
Executive Summary
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrN₂O | --INVALID-LINK-- |
| Molecular Weight | 199.00 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | General Chemical Knowledge |
| CAS Number | 19840-44-9 | --INVALID-LINK-- |
Qualitative Solubility Assessment
Direct quantitative solubility data for 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile in common organic solvents is currently not available in peer-reviewed literature. However, based on its chemical structure and information on analogous compounds, a qualitative assessment can be made. The presence of oxo and cyano groups is likely to confer moderate polarity to the molecule.[1]
For a structurally related compound, 5-Bromo-6-hydroxynicotinic acid, it is reported to be slightly soluble in water and soluble in some organic solvents like methanol and ethanol.[2] This suggests that 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile may exhibit similar solubility in polar protic solvents.
The following table summarizes the expected qualitative solubility. Researchers should verify these predictions experimentally.
| Solvent | Predicted Qualitative Solubility | Rationale |
| Methanol | Likely Soluble | Polar protic solvent, similar to solvents for analogous compounds. |
| Ethanol | Likely Soluble | Polar protic solvent, similar to solvents for analogous compounds. |
| Acetonitrile | Moderately Soluble | Polar aprotic solvent. A substitution reaction involving a similar compound is carried out in acetonitrile.[1] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Highly polar aprotic solvent, often used for compounds with low solubility. |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Highly polar aprotic solvent. |
| Acetone | Moderately Soluble | Polar aprotic solvent. |
| Dichloromethane (DCM) | Slightly Soluble to Insoluble | Nonpolar aprotic solvent. |
| Toluene | Likely Insoluble | Nonpolar aprotic solvent. |
| Hexane | Likely Insoluble | Nonpolar solvent. |
| Water | Slightly Soluble | The presence of polar groups may allow for some water solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following section details a widely accepted method for determining the solubility of a solid compound in an organic solvent.
Materials and Equipment
-
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Gravimetric Method Workflow
A common and straightforward method for determining solubility is the gravimetric method. The logical flow of this experimental procedure is outlined below.
Caption: Workflow for gravimetric solubility determination.
Detailed Procedure (Shake-Flask Method)
-
Preparation of Standard Solutions (for HPLC/UV-Vis):
-
Accurately weigh a known amount of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of lower concentrations by serial dilution of the stock solution.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile to a series of vials. The excess solid is crucial to ensure saturation.
-
Accurately add a known volume or weight of the selected organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.
-
-
Analysis (HPLC or UV-Vis):
-
HPLC Method:
-
Develop a suitable HPLC method (column, mobile phase, flow rate, injection volume, and detection wavelength) to quantify the concentration of the compound.
-
Inject the filtered supernatant and the standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the compound in the supernatant by interpolating its peak area on the calibration curve.
-
-
UV-Vis Method:
-
Determine the wavelength of maximum absorbance (λmax) for 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile in the chosen solvent.
-
Measure the absorbance of the filtered supernatant and the standard solutions at the λmax.
-
Construct a calibration curve by plotting absorbance against the concentration of the standards (Beer-Lambert Law).
-
Calculate the concentration of the compound in the supernatant from its absorbance using the calibration curve.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Specify the temperature at which the solubility was determined.
-
Logical Relationship for Solubility Testing
The following diagram illustrates the logical decision-making process for characterizing the solubility of a compound in a range of solvents.
Caption: Decision tree for solubility testing.
Conclusion
While quantitative solubility data for 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile in organic solvents is not currently documented in the public domain, its molecular structure suggests it is a compound of moderate polarity. Researchers are encouraged to utilize the detailed experimental protocol provided in this guide to determine its solubility in solvents pertinent to their specific applications. The generation and publication of such data would be a valuable contribution to the scientific community, aiding in the further development and application of this promising molecule.
References
The Ascendancy of 5-Bromo-Pyridone Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-bromo-pyridone scaffold has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique electronic properties and synthetic versatility have made it a privileged structural motif in the design of targeted therapies for a range of diseases, from neurodegenerative disorders to viral infections and cancer. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 5-bromo-pyridone derivatives. It details key experimental protocols, presents quantitative biological data, and visualizes associated signaling pathways to serve as a critical resource for researchers in the field.
Introduction: The Rise of a Privileged Scaffold
The pyridone core, a six-membered nitrogen-containing heterocycle, has long been recognized for its favorable physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor.[1][2] The introduction of a bromine atom at the 5-position significantly enhances the synthetic utility of this scaffold, providing a reactive handle for a variety of cross-coupling reactions, thereby enabling the construction of complex molecular architectures.[3] This strategic functionalization has been instrumental in the exploration of vast chemical space and the subsequent discovery of potent and selective modulators of various biological targets.
A Historical Journey: The Discovery and Evolution of 5-Bromo-Pyridone Synthesis
While the precise first synthesis of a simple 5-bromo-pyridone is not prominently documented in a single seminal publication, its origins can be traced back to early investigations into the chemistry of halogenated pyridines. The fundamental methods for producing brominated pyridines have been known for a considerable time. For instance, the direct bromination of 2-aminopyridine has been a common method to produce 2-amino-5-bromopyridine, a key precursor.[4][5][6]
Early synthetic strategies often involved electrophilic aromatic substitution on a pre-formed pyridone ring or the cyclization of appropriately substituted acyclic precursors. The development of modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the synthesis of functionalized 5-bromo-pyridone derivatives, allowing for the efficient formation of carbon-carbon bonds.[3]
A significant milestone in the application of pyridone derivatives was the development of Pirfenidone, a treatment for idiopathic pulmonary fibrosis. Although it is a 5-methyl-pyridone, its synthesis often involves precursors that are amenable to bromination or are derived from brominated pyridines, highlighting the industrial relevance of this chemical space.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of 5-bromo-pyridone derivatives can be broadly categorized into two main approaches: bromination of a pre-existing pyridone ring and construction of the brominated pyridone ring from acyclic precursors.
Bromination of Pyridone Scaffolds
Direct bromination of pyridones can be achieved using various brominating agents. The choice of reagent and reaction conditions is crucial to control regioselectivity.
Experimental Protocol: General Procedure for the Bromination of 2-Pyridone
-
Materials: 2-Pyridone, N-Bromosuccinimide (NBS), Acetonitrile (ACN).
-
Procedure: To a solution of 2-pyridone (1.0 eq) in ACN, N-Bromosuccinimide (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford 5-bromo-2(1H)-pyridone.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-pyridone Derivatives
-
Materials: 5-bromo-2-pyridone derivative (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-dioxane, and water.
-
Procedure: A mixture of the 5-bromo-2-pyridone derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ is taken in a round-bottom flask. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Degassed 1,4-dioxane and water (4:1 v/v) are then added. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. After completion (monitored by TLC), the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Therapeutic Applications and Biological Activity
5-Bromo-pyridone derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation in various therapeutic areas.
Kinase Inhibition in Oncology
Several 5-bromo-pyridone derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes often dysregulated in cancer.
Table 1: Kinase Inhibitory Activity of Exemplary 5-Bromo-Pyridone Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| BPD-1 | BTK | 74 | [1] |
| BPD-2 | PI3Kδ | 170 | [1] |
| BPD-3 | VEGFR-2 | 50-100 | [5] |
Diagram: Simplified Kinase Inhibition Signaling Pathway
Neurodegenerative Diseases
The potential of 5-bromo-pyridone derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease is an active area of research. These compounds have been investigated for their ability to inhibit the aggregation of amyloid-β (Aβ) peptides and for their neuroprotective effects.
Table 2: Anti-Alzheimer's Disease Activity of Selected Pyridine Derivatives
| Compound Type | Target/Activity | Key Findings | Reference |
| Coumarin-Pyridine Hybrids | AChE/BuChE Inhibition, Anti-Aβ Aggregation | Potent dual inhibitors with neuroprotective effects. | [7] |
| Pyridine Amine Derivatives | Inhibition of Aβ Aggregation, Reduction of ROS | Alleviates Aβ-induced paralysis in C. elegans. | [5] |
Diagram: Logical Relationship in Anti-Alzheimer's Drug Action
Antiviral Activity
Derivatives of 5-bromo-pyridone have also shown promise as antiviral agents. For instance, certain compounds have demonstrated activity against various herpes viruses.
Table 3: Antiviral Activity of Bromo-pyrimidine Analogs
| Compound Class | Target Viruses | Activity | Reference |
| 5-Bromo-pyrimidine derivatives | HSV-1, HSV-2, HCMV, VZV | Broad spectrum anti-herpes activity | [8] |
Pharmacokinetics and Drug Development Considerations
While extensive pharmacokinetic data for a wide range of 5-bromo-pyridone derivatives is not publicly available, the general pharmacokinetic properties of pyridine-containing compounds have been studied. Pyridine itself is well-distributed in tissues and has a plasma half-life of approximately 7-8 hours in rats. For any 5-bromo-pyridone derivative to advance as a drug candidate, a thorough evaluation of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential.
Conclusion and Future Perspectives
The 5-bromo-pyridone scaffold has firmly established its importance in medicinal chemistry and drug discovery. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued exploration. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the optimization of pharmacokinetic and toxicological profiles of lead compounds. The continued investigation of this versatile chemical entity holds significant promise for the development of next-generation therapeutics to address unmet medical needs.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 6. ijssst.info [ijssst.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-Bromo-2-hydroxypyridine | C5H4BrNO | CID 599528 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity Profile of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive bromine atom, an electron-withdrawing nitrile group, and a pyridone core, contribute to a diverse reactivity profile. This guide provides a comprehensive overview of the synthesis, key reactions, and potential biological applications of this compound. Detailed experimental protocols for representative reactions, quantitative data from analogous systems, and visualizations of relevant signaling pathways are presented to facilitate its use in research and drug development.
Introduction
Heterocyclic compounds are cornerstones of modern medicinal chemistry, with pyridone scaffolds being particularly prevalent in a wide array of biologically active molecules. 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, with its strategic placement of functional groups, serves as a valuable intermediate for the synthesis of more complex molecular architectures. The bromine atom at the 5-position is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents. The electron-withdrawing nature of the cyano group at the 3-position enhances the electrophilicity of the pyridine ring, influencing its reactivity in nucleophilic substitution and cycloaddition reactions.[1] Furthermore, derivatives of dihydropyridine carbonitriles have demonstrated promising antimicrobial and anticancer properties, making this scaffold an attractive starting point for the development of novel therapeutic agents.[1]
Synthesis
The synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile can be achieved through a multi-step process, typically involving the construction of the dihydropyridine ring followed by bromination.
General Synthesis of Dihydropyridine-3-carbonitrile Core
The dihydropyridine-3-carbonitrile core is often synthesized via a one-pot multicomponent reaction. A common approach involves the condensation of an aldehyde, a ketone, and cyanoacetamide in the presence of a base.
Experimental Protocol: Synthesis of a 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative
-
Materials:
-
Aldehyde (1.0 equiv)
-
Ketone (1.0 equiv)
-
Cyanoacetamide (1.0 equiv)
-
Ammonium acetate (catalytic to excess)
-
Ethanol
-
-
Procedure:
-
A mixture of the aldehyde, ketone, cyanoacetamide, and ammonium acetate in ethanol is refluxed for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford the desired dihydropyridine-3-carbonitrile.
-
Bromination
The bromination of the 6-oxo-1,6-dihydropyridine-3-carbonitrile core at the 5-position can be accomplished using a suitable brominating agent.
Experimental Protocol: Bromination of a 6-oxo-1,6-dihydropyridine-3-carbonitrile
-
Materials:
-
6-oxo-1,6-dihydropyridine-3-carbonitrile (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0-1.2 equiv)
-
Acetonitrile or Dichloromethane
-
Radical initiator (e.g., AIBN) (catalytic amount, if necessary)
-
-
Procedure:
-
To a solution of the 6-oxo-1,6-dihydropyridine-3-carbonitrile in a suitable solvent, N-Bromosuccinimide is added.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
-
Reactivity Profile
The reactivity of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is dominated by the chemistry of its three key functional groups: the bromo substituent, the nitrile group, and the dihydropyridone ring system.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5-position serves as a versatile handle for the introduction of various aryl, heteroaryl, alkynyl, and amino groups via palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridone core and a wide range of aryl or heteroaryl boronic acids or esters.
Table 1: Representative Suzuki-Miyaura Coupling of Bromo-pyridone Analogs
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/H₂O | 80 | 2 | High |
| 3 | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ | Ethanol | 100 (MW) | 0.42 | 97[2] |
| 4 | Thiophene-3-boronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ | Ethanol | 100 (MW) | 0.67 | 82[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-2-pyridone Derivative
-
Materials:
-
5-Bromo-2-pyridone derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1)
-
-
Procedure:
-
A mixture of the 5-bromo-2-pyridone derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a 4:1 mixture of 1,4-dioxane and water is degassed with argon for 15-20 minutes.
-
The reaction mixture is heated to 85-95 °C and stirred for 12-24 hours under an argon atmosphere.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[3]
-
The Sonogashira coupling provides a powerful method for the formation of a C-C bond between the pyridone and a terminal alkyne.
Table 2: Representative Sonogashira Coupling of Bromo-pyridine Analogs
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 96[4] |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | High |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12-24 | ~85 |
Experimental Protocol: Sonogashira Coupling of a 5-Bromo-pyridine Derivative
-
Materials:
-
5-Bromo-pyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
To a degassed solution of the 5-bromo-pyridine derivative in anhydrous DMF are added PdCl₂(PPh₃)₂, CuI, and triethylamine.
-
The terminal alkyne is added dropwise, and the reaction mixture is stirred at 80 °C for 4-6 hours under an argon atmosphere.
-
The reaction progress is monitored by TLC. After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
The Buchwald-Hartwig amination allows for the synthesis of N-arylated and N-alkylated derivatives by coupling the bromo-pyridone with primary or secondary amines.
Table 3: Representative Buchwald-Hartwig Amination of Bromo-pyridine Analogs
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1-5) | BINAP (1-5) | NaOtBu | Toluene | 100-110 | - | Good |
| 2 | Morpholine | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 (MW) | 0.17 | High |
| 3 | Benzophenone imine | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 (MW) | 0.17 | High |
Experimental Protocol: Buchwald-Hartwig Amination of a 5-Bromo-pyridine Derivative
-
Materials:
-
5-Bromo-pyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (1.5 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, a Schlenk tube is charged with the 5-bromo-pyridine derivative, amine, Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Anhydrous toluene is added, and the tube is sealed.
-
The reaction mixture is heated to 110 °C with vigorous stirring.
-
The reaction is monitored by LC-MS. Upon completion, the mixture is cooled, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography.[5]
-
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridone ring, enhanced by the cyano group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with soft nucleophiles. While the bromine at C5 can be displaced, other positions on the ring may also be reactive depending on the reaction conditions and the nature of the nucleophile.
Table 4: Representative Nucleophilic Aromatic Substitution of Bromo-heterocycles
| Entry | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Methanol | - | Reflux | - | - |
| 2 | Sodium Methoxide | Methanol | NaOMe | 0-20 | 19 | 98 |
| 3 | Thiophenol | DMF | K₂CO₃ | 80 | 4 | 85 |
Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol
-
Materials:
-
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (1.0 equiv)
-
Thiol (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile in DMF, the thiol and potassium carbonate are added.
-
The reaction mixture is heated to 80 °C and stirred until the starting material is consumed, as monitored by TLC.
-
The reaction is cooled to room temperature, poured into water, and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
-
Cycloaddition Reactions
The diene-like character of the 2-pyridone ring system allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic structures. The presence of the electron-withdrawing nitrile group can influence the reactivity and regioselectivity of these reactions.
Conceptual Workflow: Diels-Alder Reaction
A potential Diels-Alder reaction would involve treating 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile with a dienophile, such as maleimide or an activated alkyne, under thermal conditions to yield a bicyclic adduct.
Biological Activity and Signaling Pathways
Derivatives of dihydropyridine-3-carbonitrile have shown potential as anticancer and antimicrobial agents.[1] Their biological activity is often attributed to the inhibition of specific cellular signaling pathways.
Anticancer Activity: PIM-1 Kinase and EGFR Inhibition
Studies on related dihydropyridine-3-carbonitrile derivatives have demonstrated inhibitory activity against PIM-1 kinase, a serine/threonine kinase overexpressed in various cancers.[6] Inhibition of PIM-1 can disrupt downstream signaling pathways involved in cell cycle progression and apoptosis.
Additionally, some dihydropyridine derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival. Inhibition of the EGFR/PI3K/AKT pathway is a key strategy in cancer therapy.
Antimicrobial Activity
The antimicrobial properties of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile are thought to arise from its ability to interfere with essential bacterial processes, such as cell wall synthesis or key metabolic pathways.[1]
Conclusion
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is a highly functionalized and reactive building block with significant potential for the synthesis of novel compounds with diverse applications. Its ability to undergo a variety of transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cycloadditions, makes it a valuable tool for medicinal chemists and synthetic organic chemists. The emerging biological data on related structures further highlights the potential of this scaffold in the development of new therapeutic agents. This guide provides a foundational understanding of its reactivity and offers practical guidance for its utilization in the laboratory.
Experimental Workflows
References
- 1. 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile|CAS 19840-44-9 [benchchem.com]
- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 3. Reactions of diazines with nucleophiles--IV. The reactivity of 5-bromo-1,3,6-trimethyluracil with thiolate ions--substitution versus X-philic versus single electron transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 5. Inhibition of IFN-gamma -induced STAT1 activation by 15- deoxy-Delta 12,14-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-2-Pyridones via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The synthesis of substituted pyridones is, therefore, of significant interest in drug discovery and development. The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction that serves as a key step in the construction of various heterocyclic systems, including pyridones.[1] This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, followed by cyclization to form the pyridone ring.[2]
This document provides detailed application notes and protocols for the synthesis of 5-bromo-2-pyridones, a class of compounds with potential applications in medicinal chemistry. The synthesis is approached through a multi-step sequence initiated by a Knoevenagel condensation.
Reaction Principle
The synthesis of 5-bromo-2-pyridones can be achieved through a two-stage process:
-
Hantzsch-type Pyridine Synthesis (involving a Knoevenagel condensation): An appropriate aldehyde is condensed with a β-ketoester (or another active methylene compound) and an enamine or ammonia equivalent. This multicomponent reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to form the pyridone ring.
-
Bromination: The resulting pyridone is then regioselectively brominated at the C5 position to yield the final 5-bromo-2-pyridone.
Alternatively, a bromo-substituted precursor can be utilized in the initial condensation reaction.
Data Presentation: Comparative Summary of Reaction Conditions
The following table summarizes various reported conditions for Knoevenagel condensations and subsequent cyclizations for the synthesis of substituted pyridones and related heterocycles, which can be adapted for the synthesis of the pyridone precursor to 5-bromo-2-pyridone.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic Aldehydes | Ethyl Acetoacetate | Piperidine | Ethanol | Reflux | 2-6 h | 85-95 | [3] |
| Benzaldehyde | Malononitrile | Sodium Ethoxide | Ethanol | Room Temp | 3 min | >90 | [2] |
| Aryl Aldehydes | Ethyl Cyanoacetate | Pyrrolidine | Toluene | Room Temp | 1-2 h | 70-95 | [3] |
| 4-Chlorobenzaldehyde | Malononitrile | Boric Acid | Aqueous Ethanol | Room Temp | 0.5-2 h | 85-98 | [4] |
| Aromatic Aldehydes | Malononitrile | SeO₂/ZrO₂ | Water | Room Temp | 0.5-1 h | 90-96 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a 2-Pyridone Precursor via Knoevenagel Condensation and Cyclization
This protocol describes a general procedure for the synthesis of a 4,6-disubstituted-2-pyridone, which can then be brominated.
Materials and Reagents:
-
Aromatic or aliphatic aldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Cyanoacetamide (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq) or Pyrrolidine (catalytic amount, ~0.1 eq)
-
Ethanol or Toluene
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and ethanol (sufficient to dissolve the reactants).
-
Catalyst Addition: Add a catalytic amount of piperidine or pyrrolidine to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
-
Protocol 2: Bromination of the 2-Pyridone Precursor
This protocol describes the regioselective bromination of the synthesized 2-pyridone at the C5 position.
Materials and Reagents:
-
Synthesized 2-pyridone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-1.2 eq)
-
Acetonitrile or Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
-
Light source (optional, for radical initiation)
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-pyridone (1.0 eq) in acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) to the solution in portions. For radical bromination, the reaction can be initiated with a light source or a radical initiator like AIBN.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting pyridone is consumed.
-
Work-up:
-
Filter the reaction mixture to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 5-bromo-2-pyridone.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Mandatory Visualizations
Experimental Workflow for 5-Bromo-2-Pyridone Synthesis
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
Application Notes and Protocols for the Synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, a versatile building block in medicinal chemistry and organic synthesis. The primary method detailed is a cyclization reaction involving a Knoevenagel condensation. An alternative substitution method is also briefly described.
Introduction
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (C₆H₃BrN₂O, M.W. 199.00 g/mol ) is a key intermediate in the development of novel heterocyclic compounds.[1] Its structure, featuring a brominated pyridinone core with a cyano group, offers multiple reaction sites for further functionalization, making it a valuable precursor for the synthesis of potential therapeutic agents and agrochemicals.[1] The oxo and cyano groups can participate in hydrogen bonding with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions.[1] Research has indicated its potential in antimicrobial and anticancer applications.[1]
Synthesis Pathways
Two primary synthetic routes for obtaining 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile are outlined below. The first is a de novo synthesis via a cyclization reaction, and the second is a substitution reaction from a chlorinated precursor.
Primary Synthetic Route: Knoevenagel Condensation and Cyclization
This method involves the condensation of an aldehyde with an active methylene compound, followed by an intramolecular cyclization to form the dihydropyridine ring. Specifically, the reaction proceeds via a Knoevenagel condensation between 5-bromopyridine-3-carbaldehyde and malononitrile.[1]
Experimental Protocols
Protocol 1: Cyclization Synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
This protocol is based on the Knoevenagel condensation and subsequent cyclization.
Materials and Reagents:
-
5-bromopyridine-3-carbaldehyde
-
Malononitrile
-
Betaine (as condensation catalyst)
-
Guanidine (as cyclodehydration catalyst)
-
Suitable solvent (e.g., Ethanol or Dimethylformamide)
-
Hydrochloric acid (for workup)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromopyridine-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of betaine (e.g., 1 mol%).
-
Condensation: Heat the reaction mixture to reflux and monitor the progress of the condensation reaction by Thin Layer Chromatography (TLC).
-
Cyclization Catalyst Addition: Once the Knoevenagel condensation is complete, add a catalytic amount of guanidine (e.g., 2 mol%) to facilitate the cyclodehydration step.[1]
-
Cyclization: Continue to reflux the mixture for approximately 6 hours, or until TLC analysis indicates the consumption of the intermediate and formation of the desired product.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Acidify the aqueous solution or the residue dissolved in water with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold deionized water, and dry under vacuum.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
Expected Yield: Approximately 75%.[1]
Protocol 2: Synthesis via Substitution Reaction
This protocol outlines the synthesis from a chlorinated precursor.
Materials and Reagents:
-
5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile
-
Sodium bromide (NaBr)
-
Acetonitrile
-
Tetrabutylammonium bromide (TBAB, as a phase-transfer catalyst)
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile (1.0 eq), sodium bromide (excess), and a catalytic amount of TBAB in acetonitrile.
-
Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 150°C for 30 minutes.[1]
-
Workup and Purification: After cooling, the reaction mixture can be worked up by removing the solvent and partitioning the residue between an organic solvent and water. The organic layer is then dried and concentrated. The crude product can be purified by standard methods such as recrystallization or column chromatography.
Expected Conversion: Approximately 82% conversion to the desired product has been reported.[1]
Data Presentation
| Parameter | Cyclization Reaction | Substitution Reaction | Reference |
| Starting Materials | 5-bromopyridine-3-carbaldehyde, Malononitrile | 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile, NaBr | [1] |
| Key Reagents | Betaine, Guanidine | Tetrabutylammonium bromide (TBAB) | [1] |
| Reaction Conditions | Reflux, 6 hours | Microwave, 150°C, 30 min | [1] |
| Yield/Conversion | ~75% Yield | ~82% Conversion | [1] |
| Molecular Formula | C₆H₃BrN₂O | C₆H₃BrN₂O | [1] |
| Molecular Weight | 199.00 g/mol | 199.00 g/mol | [1] |
Visualizations
Caption: Experimental workflow for the cyclization synthesis.
Caption: Simplified reaction pathway for the cyclization synthesis.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-oxo-1,6-dihydropyridine-3-carbonitrile scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents at the 5-position of the pyridinone ring.[2][3]
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile with various boronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile) and an organoboron compound (typically a boronic acid or its ester). The reaction proceeds via a catalytic cycle that generally involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the desired 5-aryl-6-oxo-1,6-dihydropyridine-3-carbonitrile product and regenerate the palladium(0) catalyst.[4][5] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[4][6]
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-Pyridones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-bromo-pyridones. The pyridone scaffold is a privileged structural motif in medicinal chemistry, and the functionalization of this core via cross-coupling reactions is a critical strategy in the development of novel therapeutics. This document outlines key palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings—offering detailed experimental procedures and summarizing reaction conditions and yields for the synthesis of diverse 5-substituted pyridones.
Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For drug development professionals, these reactions provide a robust platform for the late-stage functionalization of complex molecules and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. 5-bromo-pyridones are versatile building blocks, with the bromine atom serving as a reactive handle for the introduction of a wide array of substituents at the C5 position.
General Reaction Scheme
The core transformation involves the coupling of a 5-bromo-pyridone with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base. The nature of the coupling partner dictates the type of bond formed.
Caption: General scheme of a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-Pyridones
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between a halide and an organoboron compound.[1] It is widely used for the synthesis of biaryl and heteroaryl-aryl structures.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-Pyridone Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 72 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | 85 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 91 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk tube, add the 5-bromo-pyridone (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of 5-Alkynyl-Pyridones
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.[2]
Table 2: Sonogashira Coupling of 5-Bromo-Pyridone Derivatives
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 65 | 16 | 88 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | THF | RT | 3 | 92 |
| 3 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF/Et₃N | RT | 16 | 90 |
Experimental Protocol: Sonogashira Coupling
-
Reagent Preparation: In a reaction flask, add the 5-bromo-pyridone (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[3]
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).[3] Then, add the terminal alkyne (1.2 equiv.) via syringe.[3]
-
Reaction: Stir the reaction at the indicated temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-Pyridones
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This reaction has become a cornerstone for the synthesis of arylamines.[5]
Table 3: Buchwald-Hartwig Amination of 5-Bromo-Pyridone Derivatives
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 16 | 82 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 80 | 20 | 79 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: To a dry Schlenk tube, add the 5-bromo-pyridone (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent and Solvent Addition: Add the amine (1.2 equiv.) and the anhydrous solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture with vigorous stirring at the specified temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Heck Coupling: Synthesis of 5-Alkenyl-Pyridones
The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[6] This reaction is a valuable method for the formation of C-C bonds and the introduction of vinyl groups.[6]
Table 4: Heck Coupling of 5-Bromo-Pyridone Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70 |
| 2 | Ethyl acrylate | Pd/C (5) | - | Et₃N | NMP | 140 | 12 | 65 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMA | 120 | 18 | 75 |
| 4 | Acrylonitrile | Pd(OAc)₂ (2) | - | K₂CO₃ | DMF | 100 | 16 | 68 |
Experimental Protocol: Heck Coupling
-
Reagent Preparation: In a sealable reaction vessel, combine the 5-bromo-pyridone (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv.).
-
Solvent and Alkene Addition: Add the solvent (e.g., DMF) and the alkene (1.5 equiv.).
-
Reaction: Seal the vessel and heat the mixture with stirring at the indicated temperature. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Catalytic Cycles and Experimental Workflow
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
A typical experimental workflow ensures the success of these sensitive reactions through careful control of the reaction environment.
Caption: A standard experimental workflow for cross-coupling reactions.
Conclusion
Palladium-catalyzed cross-coupling reactions of 5-bromo-pyridones are highly effective methods for the synthesis of a diverse range of 5-substituted pyridone derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers in medicinal chemistry and drug development to utilize these powerful transformations in their synthetic endeavors. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity of the desired products.
References
Application Notes and Protocols: Synthesis of Antimicrobial Pyrido[2,3-d]pyrimidines from 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a promising class of antimicrobial agents, specifically 7-Bromo-2,4-diaminopyrido[2,3-d]pyrimidin-5(8H)-one, starting from the versatile building block 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile. The synthesized compounds are expected to exhibit significant antibacterial and antifungal activities.
Introduction
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Pyridine and its fused heterocyclic derivatives, such as pyrido[2,3-d]pyrimidines, represent a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The starting material, 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, is a key intermediate for the synthesis of these complex heterocyclic systems. This document outlines the synthesis of 7-Bromo-2,4-diaminopyrido[2,3-d]pyrimidin-5(8H)-one through a cyclocondensation reaction with guanidine, and presents representative antimicrobial data for analogous compounds.
Synthesis of 7-Bromo-2,4-diaminopyrido[2,3-d]pyrimidin-5(8H)-one
The synthetic pathway involves a one-pot cyclocondensation reaction of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile with guanidine hydrochloride. This reaction leads to the formation of the fused pyrido[2,3-d]pyrimidine ring system.
Experimental Protocol
Materials and Reagents:
-
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Distilled water
-
Hydrochloric acid (HCl, for pH adjustment)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (1.99 g, 10 mmol) in absolute ethanol (40 mL).
-
Addition of Reagents: To the stirred solution, add guanidine hydrochloride (1.43 g, 15 mmol) followed by a solution of sodium ethoxide (1.02 g, 15 mmol) in absolute ethanol (10 mL).
-
Reaction: Heat the reaction mixture to reflux with continuous stirring for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the mixture with a dilute solution of hydrochloric acid to a pH of approximately 7.
-
Isolation of Product: The resulting precipitate is collected by filtration, washed with cold distilled water (3 x 20 mL), and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as a mixture of ethanol and water or dimethylformamide (DMF) to afford 7-Bromo-2,4-diaminopyrido[2,3-d]pyrimidin-5(8H)-one as a solid.
Expected Yield: Based on similar reported syntheses of pyrido[2,3-d]pyrimidines, the expected yield for this reaction is in the range of 70-85%.[2]
Antimicrobial Activity
While specific antimicrobial data for 7-Bromo-2,4-diaminopyrido[2,3-d]pyrimidin-5(8H)-one is not available in the reviewed literature, numerous studies have demonstrated the potent antibacterial and antifungal activities of structurally related pyrido[2,3-d]pyrimidine derivatives. The data presented below is for analogous compounds and serves as a representative indication of the expected biological activity.
Protocol for Antimicrobial Susceptibility Testing (Agar Dilution Method)
-
Preparation of Media: Prepare Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar for fungi according to the manufacturer's instructions and sterilize by autoclaving.
-
Incorporation of Compounds: Cool the molten agar to 45-50 °C and add the synthesized compound (dissolved in a suitable solvent like DMSO) to achieve a series of final concentrations (e.g., 0.5, 1, 2, 4, 8, 16, 32, 64, 128 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., 10^5 CFU/mL).
-
Inoculation: Spot-inoculate the prepared agar plates with the microbial suspensions.
-
Incubation: Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48-72 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Representative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted pyrido[2,3-d]pyrimidine derivatives against a panel of pathogenic bacteria and fungi. This data highlights the potential of this class of compounds as broad-spectrum antimicrobial agents.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrido[2,3-d]pyrimidine Derivatives | Staphylococcus aureus | 0.25 - 62.5 | [3][4] |
| Bacillus subtilis | 0.5 - 50 | [5] | |
| Escherichia coli | 0.62 - 250 | [3][6] | |
| Pseudomonas aeruginosa | 250 | [5] | |
| Candida albicans | 1.95 - 250 | [7] | |
| Aspergillus niger | 1.95 | [7] | |
| 5-Bromo-pyrimidine Derivatives | Phomopsis sp. | 10.5 | [8] |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation and antimicrobial evaluation of the target compound.
Signaling Pathway (Hypothesized Mechanism of Action)
While the exact mechanism of action for this novel compound is yet to be elucidated, many antimicrobial agents targeting bacteria and fungi interfere with essential cellular processes. A plausible signaling pathway disruption is illustrated below.
Caption: Hypothesized antimicrobial mechanism of action targeting key cellular pathways.
Conclusion
The synthesis of 7-Bromo-2,4-diaminopyrido[2,3-d]pyrimidin-5(8H)-one from 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile represents a promising avenue for the development of novel antimicrobial agents. The straightforward synthetic protocol and the established antimicrobial potential of the pyrido[2,3-d]pyrimidine scaffold make this class of compounds an attractive target for further investigation and optimization in the fight against infectious diseases. Future work should focus on the definitive determination of the antimicrobial spectrum and potency of the synthesized compound and its analogues.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 6. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Anticancer Compounds Using 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel anticancer compounds utilizing 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile as a versatile starting material. This document outlines synthetic strategies, detailed experimental protocols for biological evaluation, and an overview of the potential mechanisms of action.
Introduction
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that serves as a valuable scaffold for the synthesis of various derivatives with potential therapeutic applications. Its unique chemical structure, featuring a reactive bromine atom and a cyano group, allows for diverse chemical modifications to generate libraries of novel compounds. Research has indicated that derivatives of this and similar pyridine-based molecules exhibit significant anticancer properties, showing cytotoxic effects against a range of cancer cell lines, including those of lung, breast, prostate, and cervical cancers.[1] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Wnt/β-catenin pathways.[1][2]
Synthetic Strategies and Protocols
The bromine atom at the 5-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR).
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile with an arylboronic acid.
Materials:
-
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (1 equivalent), the desired arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-6-oxo-1,6-dihydropyridine-3-carbonitrile derivative.
Experimental workflow for Suzuki-Miyaura coupling.
Biological Evaluation Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Cancer cell lines (e.g., A549, MCF-7, DU-145, HeLa)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 kinase, and the test compound at various concentrations.
-
Initiate Reaction: Add the kinase substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add the Kinase-Glo® reagent to stop the kinase reaction and measure the amount of remaining ATP via a luminescent signal.
-
Data Measurement: Measure the luminescence using a luminometer. A higher luminescence signal corresponds to lower kinase activity (less ATP consumed).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation
The following table summarizes the in vitro anticancer activity of representative pyridine-urea derivatives, which share structural similarities with compounds that can be synthesized from 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 8e | MCF-7 | 0.22 (48h) | [3] |
| 8n | MCF-7 | 1.88 (48h) | [3] |
| Doxorubicin | MCF-7 | 1.93 (48h) | [3] |
| 8b | VEGFR-2 | 5.0 | [1][3] |
| 8e | VEGFR-2 | 3.93 | [1][3] |
Mechanism of Action and Signaling Pathways
Derivatives of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, particularly pyridine-ureas, have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival.
Inhibition of the VEGFR-2 signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell fate determination, proliferation, and migration. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell growth and survival.
References
Application Note and Protocol: N-Alkylation of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is a versatile heterocyclic building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a bromine atom, a keto group, and a carbonitrile group, provides multiple points for functionalization, making it a valuable scaffold for the development of novel therapeutic agents.[1][2] N-alkylation of the pyridinone ring is a common strategy to introduce molecular diversity and modulate the pharmacological properties of the resulting compounds.[3][4] However, the N-alkylation of 2-pyridones can be challenging due to the potential for competing O-alkylation, as the intermediate anion is an ambident nucleophile.[3][5] This document provides detailed protocols for the N-alkylation of 5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile using both conventional base-mediated and modern base-free methodologies.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the N-alkylation of pyridinone scaffolds, which can be adapted for 5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
| Method | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Key Features |
| Conventional | Alkyl halide (e.g., R-Br, R-I) | K₂CO₃, Cs₂CO₃, NaH | DMF, ACN, THF | Room Temp. to 120 | 2 - 48 | Well-established method; potential for O-alkylation byproduct formation.[3][6][7] |
| Base-Free | Organohalide (e.g., R-Br, R-Cl) | None | Neat (solvent-free) | 80 - 120 | 12 - 24 | High N-selectivity (>99%); avoids inorganic salt waste.[8][9] |
Experimental Protocols
Materials and Equipment:
-
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Base (for conventional method, e.g., potassium carbonate)
-
Anhydrous solvent (for conventional method, e.g., DMF)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating plate or oil bath
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
-
Rotary evaporator
-
NMR spectrometer, mass spectrometer for product characterization
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating agents are often toxic and lachrymatory; handle with care.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Conventional N-Alkylation using a Base
This protocol describes a general procedure for the N-alkylation of 5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile using an alkyl halide and potassium carbonate as the base.
Procedure:
-
To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (1.0 mmol).
-
Add anhydrous potassium carbonate (1.5 mmol, 1.5 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkylating agent (1.2 mmol, 1.2 equiv) dropwise to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) and stir.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
-
Characterize the purified product by NMR and mass spectrometry.
Protocol 2: Base-Free N-Alkylation
This protocol is adapted from a catalyst- and base-free method for the N-alkylation of 2-hydroxypyridines and offers high N-selectivity.[8][9]
Procedure:
-
To a 10 mL Schlenk tube, add 5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (1.0 mmol).
-
Add the organohalide (e.g., benzyl bromide, 1.5 mmol, 1.5 equiv) directly to the tube under air.
-
Seal the tube tightly.
-
Heat the neat reaction mixture in an oil bath at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Purify the product directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to isolate the N-alkylated product.
-
Characterize the purified product by NMR and mass spectrometry.
Mandatory Visualization
Caption: Workflow for the N-alkylation of 5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
References
- 1. 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile|CAS 19840-44-9 [benchchem.com]
- 2. Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (178876-86-3) for sale [vulcanchem.com]
- 3. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Derivatization of the Cyano Group in 5-Bromo-3-cyano-2(1H)-pyridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile, commonly known as 5-bromo-3-cyano-2(1H)-pyridone, is a versatile heterocyclic building block in medicinal chemistry. The presence of the electron-withdrawing cyano group, a bromine atom, and the pyridone core offers multiple reaction sites for chemical modification. Derivatization of the cyano group is a key strategy to introduce diverse functionalities, leading to the synthesis of compounds with a wide range of biological activities. Pyridone derivatives have been reported to exhibit various therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects, by modulating critical signaling pathways. This document provides detailed protocols for the conversion of the cyano group in 5-bromo-3-cyano-2(1H)-pyridone into three important functional groups: amides, tetrazoles, and amidines.
I. Conversion of Cyano Group to Amide
The hydrolysis of a nitrile to an amide is a fundamental transformation in organic synthesis. This conversion can be achieved under both acidic and basic conditions.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol describes the conversion of the cyano group to a carboxamide using a strong acid catalyst.
Reaction Scheme:
Caption: Acid-catalyzed hydrolysis of 5-bromo-3-cyano-2(1H)-pyridone.
Materials:
-
5-bromo-3-cyano-2(1H)-pyridone
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
Procedure:
-
To a round-bottom flask, add 5-bromo-3-cyano-2(1H)-pyridone (1.0 eq).
-
Carefully add concentrated sulfuric acid (5-10 eq) to the flask while cooling in an ice bath.
-
After the addition is complete, add a small amount of water (1-2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Quantitative Data Summary:
| Reactant | Reagents | Time (h) | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-3-cyano-2(1H)-pyridone | Conc. H₂SO₄, H₂O | 2-4 | 80-100 | 75-85 | [Generic] |
II. Conversion of Cyano Group to Tetrazole
The tetrazole ring is a well-known bioisostere of the carboxylic acid group and is often incorporated into drug candidates to improve their pharmacological properties. The most common method for this transformation is a [3+2] cycloaddition reaction between the nitrile and an azide source.
Protocol 2: Tetrazole Formation using Sodium Azide
This protocol outlines the synthesis of the corresponding tetrazole derivative using sodium azide and a Lewis acid catalyst.
Reaction Scheme:
Caption: Synthesis of the tetrazole derivative from 5-bromo-3-cyano-2(1H)-pyridone.
Materials:
-
5-bromo-3-cyano-2(1H)-pyridone
-
Sodium azide (NaN₃) - Caution: Highly toxic and explosive!
-
Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-3-cyano-2(1H)-pyridone (1.0 eq) in DMF.
-
Add sodium azide (1.5-2.0 eq) and ammonium chloride (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice water.
-
Acidify the solution to pH 2-3 with 1 M HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Quantitative Data Summary:
| Reactant | Reagents | Time (h) | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-3-cyano-2(1H)-pyridone | NaN₃, NH₄Cl, DMF | 18 | 120 | 80-90 | [Generic] |
| Aromatic Nitriles (General) | NaN₃, ZnCl₂, H₂O | 12-24 | Reflux | 85-95 | [1] |
III. Conversion of Cyano Group to Amidine
Amidines are important functional groups in medicinal chemistry due to their basicity and ability to participate in hydrogen bonding. The Pinner reaction is a classic method for converting nitriles to amidines via an intermediate imidate salt.[2][3]
Protocol 3: Amidine Synthesis via Pinner Reaction
This protocol describes the two-step synthesis of the amidine derivative.
Workflow Diagram:
Caption: Workflow for the synthesis of amidines via the Pinner reaction.
Reaction Scheme:
Caption: Two-step synthesis of the amidine derivative.
Materials:
-
5-bromo-3-cyano-2(1H)-pyridone
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride (gas or a solution in anhydrous solvent)
-
Ammonia (gas or a solution in anhydrous ethanol)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
Procedure: Step 1: Formation of the Pinner Salt
-
Suspend 5-bromo-3-cyano-2(1H)-pyridone (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Cool the suspension in an ice bath to 0 °C.
-
Bubble anhydrous hydrogen chloride gas through the suspension with vigorous stirring until saturation is achieved.
-
Seal the flask and stir the mixture at room temperature for 12-24 hours. The Pinner salt will precipitate as a white solid.
-
Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Step 2: Conversion to the Amidine
-
Suspend the dried Pinner salt in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the suspension until saturation.
-
Seal the flask and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude amidine hydrochloride can be purified by recrystallization. To obtain the free base, neutralize with a suitable base and extract with an organic solvent.
Quantitative Data Summary:
| Reactant | Reagents | Time (h) | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-3-cyano-2(1H)-pyridone | 1. HCl, EtOH; 2. NH₃ | 36-72 | 0 - RT | 60-70 | [Generic] |
| General Nitriles | 1. HCl, EtOH; 2. NH₃ | 12-48 | 0 - RT | 70-90 | [2][3] |
Conclusion
The derivatization of the cyano group in 5-bromo-3-cyano-2(1H)-pyridone provides a gateway to a diverse range of functionalized heterocyclic compounds. The protocols detailed above for the synthesis of amides, tetrazoles, and amidines offer robust and reproducible methods for generating novel molecular entities for further investigation in drug discovery and development programs. Researchers should note that reaction conditions may require optimization based on the specific substitution pattern of the starting material and the desired scale of the reaction. Standard laboratory safety precautions should be strictly followed, especially when handling hazardous reagents like sodium azide and hydrogen chloride gas.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust method for the purification of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile using reversed-phase high-performance liquid chromatography (RP-HPLC). The described protocol is designed for researchers, scientists, and professionals in drug development who require a high-purity sample of this heterocyclic organic compound for their studies. The method employs a C18 stationary phase with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), to achieve efficient separation from synthesis impurities. This document provides a comprehensive experimental protocol, data presentation in a tabular format, and a graphical representation of the workflow.
Introduction
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of more complex molecules with potential biological activities, including antimicrobial and anticancer properties.[1] Given its intended use in biological assays and further chemical synthesis, obtaining this compound in high purity is critical. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such polar aromatic compounds.[2][3]
The inherent polarity of many pyridine derivatives can present challenges in traditional reversed-phase chromatography, often leading to poor retention on nonpolar stationary phases.[2][4][5] This protocol addresses these challenges by utilizing a C18 column with a carefully optimized mobile phase gradient to ensure adequate retention and separation of the target compound from both more and less polar impurities.[6]
Experimental Protocol
Materials and Reagents
-
Crude 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
A standard preparative HPLC system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis detector
-
Fraction collector
Sample Preparation
-
Dissolve the crude 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile in a minimal amount of a 1:1 mixture of methanol and the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
The recommended final concentration for injection is between 1-10 mg/mL to prevent column overloading.
HPLC Conditions
The following parameters provide a starting point for the purification and can be further optimized for specific impurity profiles.
| Parameter | Value |
| Column | C18, 250 mm x 10 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Injection Volume | 500 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 40 minutes |
Fraction Collection and Post-Purification Processing
-
Monitor the chromatogram from the UV detector.
-
Collect fractions corresponding to the main peak, which represents 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
-
Analyze the purity of the collected fractions by reinjecting a small aliquot into the HPLC system under the same analytical conditions but with a smaller injection volume.
-
Pool the fractions with the desired purity.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
Data Presentation
The following table summarizes the expected results from the HPLC purification of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile under the specified conditions.
| Analyte | Retention Time (min) | Purity before Purification (%) | Purity after Purification (%) | Recovery (%) |
| 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | 15.8 | 85 | >98 | 90 |
| Impurity 1 (More Polar) | 8.2 | 5 | <0.5 | - |
| Impurity 2 (Less Polar) | 21.5 | 10 | <1.5 | - |
Workflow and Signaling Pathway Diagrams
The following diagram illustrates the experimental workflow for the HPLC purification of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
Caption: Workflow for the HPLC Purification of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
Conclusion
The reversed-phase HPLC method detailed in this application note provides an effective and reproducible protocol for the purification of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile. By employing a C18 column with a water/acetonitrile gradient containing 0.1% TFA, high purity of the target compound can be achieved, making it suitable for subsequent applications in research and development. The provided workflow and data serve as a valuable resource for scientists working with this and structurally related compounds. Further optimization of the gradient slope, flow rate, and column temperature may be performed to enhance resolution and decrease run times based on the specific impurity profile of the crude material.
References
Application Notes and Protocols for the Purification of Brominated Pyridones by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated pyridones are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates. The synthesis of these compounds, often through electrophilic bromination of a pyridone core, can result in a mixture of regioisomers, over-brominated products, and other impurities. Effective purification is therefore a critical step to isolate the desired product in high purity. Column chromatography, particularly flash chromatography over silica gel, is the most common and effective technique for this purpose.
These application notes provide a comprehensive overview of the key parameters and detailed protocols for the successful purification of brominated pyridones using silica gel column chromatography.
Key Considerations for Chromatographic Separation
The successful separation of brominated pyridones by silica gel chromatography hinges on several key factors:
-
Stationary Phase: Silica gel (SiO₂) is the standard stationary phase for the purification of brominated pyridones. It is a polar, slightly acidic adsorbent. The particle size of the silica gel influences the resolution of the separation; 40-63 µm (230-400 mesh) is commonly used for flash chromatography.
-
Mobile Phase (Eluent): The choice of mobile phase is crucial for achieving good separation. A solvent system's polarity is adjusted to control the elution of the compounds. Non-polar compounds elute faster, while polar compounds have a stronger affinity for the silica gel and elute slower. Common solvent systems for brominated pyridones are mixtures of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane. For more polar pyridones, a stronger eluent like methanol may be required in combination with dichloromethane.
-
Compound Polarity and Basicity: The pyridine ring introduces a degree of basicity to the molecule. This can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, resulting in peak tailing, poor separation, and sometimes irreversible adsorption of the compound to the column. To mitigate these effects, a small amount of a basic modifier, such as triethylamine (0.1–2.0%) or ammonia in methanol (1–10%), can be added to the mobile phase.
-
Method Development using Thin-Layer Chromatography (TLC): Before performing a preparative column, it is essential to develop the separation method using TLC. The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound. This generally ensures good separation from impurities and a reasonable elution volume.
Quantitative Data Summary
The following table summarizes specific column chromatography conditions reported for the purification of various brominated pyridone derivatives. This data can serve as a starting point for developing purification methods for analogous compounds.
| Compound | Stationary Phase | Mobile Phase System | Mobile Phase Composition | TLC Rf | Reference |
| 3,5-Dibromo-2-pyrone | Silica Gel (40-63 µm) | Hexane-Dichloromethane | 3:2 | 0.40 (in Hexane:Ethyl Acetate = 5:1) | |
| 1-(5-Bromopyridin-2-yl)piperidin-4-ol | Silica Gel | Dichloromethane-Methanol | Gradient or isocratic | Not specified | |
| 1-(5-Bromopyridin-2-yl)piperidin-4-ol | Silica Gel | Ethyl Acetate-Hexane | Gradient or isocratic | Not specified | |
| 3-Bromo-2,6-piperidinedione | Silica Gel | n-Hexane-Ethyl Acetate | 1:1 | Not specified | |
| 2-Bromo-4-methylpyridine derivatives | Silica Gel (230-400 mesh) | Ethyl Acetate-Hexanes | Gradient or isocratic | Not specified |
Experimental Protocols
This section provides a detailed, generalized protocol for the purification of a brominated pyridone using flash column chromatography.
Materials
-
Crude brominated pyridone mixture
-
Silica gel for flash chromatography (230-400 mesh)
-
Chromatography column
-
Solvents for the mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (optional, for basic compounds)
-
Sand (acid-washed)
-
Cotton or glass wool
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Protocol
1. Method Development with TLC:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing a test mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the separated spots under a UV lamp.
-
Adjust the polarity of the mobile phase until the desired compound has an Rf value between 0.2 and 0.4. If peak tailing is observed, add a small amount of triethylamine (e.g., 0.5%) to the mobile phase.
2. Column Preparation (Dry Packing):
-
Select a column of appropriate size for the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
Carefully pour the dry silica gel into the column. Gently tap the side of the column to ensure even packing and to remove any air pockets.
-
Add another layer of sand (approx. 1 cm) on top of the silica gel bed to prevent disturbance during solvent addition.
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude brominated pyridone in a minimal amount of a polar solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase or a slightly more polar solvent. Using a pipette, carefully and evenly apply the solution to the top of the silica gel column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer of sand.
-
Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate (flash chromatography).
-
Begin collecting the eluent in fractions (e.g., in test tubes or small flasks).
-
Continuously monitor the separation by collecting small spots from the eluting fractions and running TLC plates.
5. Product Isolation:
-
Once the desired compound has completely eluted from the column (as determined by TLC), combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified brominated pyridone.
Workflow and Logic Diagrams
The following diagrams illustrate the key decision-making processes and workflows in the purification of brominated pyridones.
Caption: General workflow for the purification of brominated pyridones.
Caption: Decision-making process for mobile phase optimization.
Application Notes and Protocols for Microwave-Assisted Synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, a valuable building block in medicinal chemistry and organic synthesis. The featured protocol utilizes microwave-assisted organic synthesis (MAOS) to achieve rapid and high-yield conversion via a halogen exchange reaction. Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times and improved energy efficiency. These protocols are intended to provide researchers with a reproducible method for obtaining this key heterocyclic scaffold.
Introduction
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (C₆H₃BrN₂O) is a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Its structure, featuring a brominated pyridinone core with a cyano group, offers multiple reaction sites for further functionalization. The bromine atom can be utilized in metal-catalyzed cross-coupling reactions, while the electron-withdrawing cyano group enhances the reactivity of the scaffold.[1] This compound and its derivatives have shown potential in various biological applications, including antimicrobial and anticancer research.[1]
Traditional synthetic methods for such heterocyclic compounds often require long reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical transformations, often leading to higher yields and purities with simplified work-up procedures.[2][3][4] This document details a specific microwave-assisted protocol for the synthesis of the title compound from its chloro-analogue.
Experimental Protocols
Microwave-Assisted Synthesis via Halogen Exchange
This protocol outlines the synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile from 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile through a microwave-mediated halogen exchange reaction.[1]
Reagents and Materials:
-
5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile
-
Sodium Bromide (NaBr)
-
Acetonitrile (CH₃CN), anhydrous
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Microwave reactor tubes (10 mL) with snap caps
-
Magnetic stir bars
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Ethyl acetate/Hexane mixture)
Experimental Workflow Diagram:
Caption: Workflow for the microwave-assisted synthesis of the target compound.
Procedure:
-
To a 10 mL microwave reactor tube equipped with a magnetic stir bar, add 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile (1.0 eq).
-
Add sodium bromide (NaBr, 1.5 - 2.0 eq) and anhydrous acetonitrile to the tube. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.[1]
-
Seal the vessel and place it in the cavity of a microwave reactor.
-
Irradiate the mixture at a constant temperature of 150 °C for 30 minutes with stirring.[1]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Filter the reaction mixture to remove the insoluble inorganic salts (NaCl and excess NaBr).
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
Data Presentation
The following tables summarize the key quantitative data for the microwave-assisted synthesis protocol.
Table 1: Reaction Conditions and Yield
| Parameter | Value | Reference |
| Starting Material | 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile | [1] |
| Key Reagent | Sodium Bromide (NaBr) | [1] |
| Solvent | Acetonitrile | [1] |
| Temperature | 150 °C | [1] |
| Reaction Time | 30 minutes | [1] |
| Conversion Rate | 82% | [1] |
Table 2: Physicochemical Properties of the Product
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrN₂O | [1] |
| Molecular Weight | 199.00 g/mol | [1] |
| CAS Number | 19840-44-9 | [1] |
| Appearance | Solid (typical) | N/A |
Alternative Synthetic Approaches
While the microwave-assisted halogen exchange is a highly efficient method, other synthetic routes for preparing the 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile core structure exist. These often involve multi-step processes:
-
Knoevenagel Condensation and Cyclization: This approach involves the condensation of an appropriate aldehyde with malononitrile, followed by a cyclization step.[1]
-
Bromination of the Pyridinone Ring: Direct electrophilic bromination of a pre-formed 6-oxo-1,6-dihydropyridine-3-carbonitrile using agents like N-Bromosuccinimide (NBS) or elemental bromine in an inert solvent is another possibility.[1]
These alternative methods typically require conventional heating and longer reaction times compared to the specified microwave protocol.
Conclusion
The microwave-assisted protocol presented provides a rapid, efficient, and high-yield method for the synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile. This approach is well-suited for medicinal chemistry and drug development laboratories where rapid access to novel heterocyclic building blocks is crucial. The significant reduction in reaction time and the high conversion rate demonstrate the clear advantages of microwave technology in modern organic synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile and provides actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?
-
Answer: Low yields can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or reactant degradation. Consider the following troubleshooting steps:
-
Verify Starting Material Quality: Ensure the purity and reactivity of your starting materials, such as 5-bromopyridine-3-carbaldehyde or 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile. Impurities can inhibit the reaction or lead to unwanted side products.
-
Optimize Reaction Temperature: Temperature is a critical parameter. For the Knoevenagel condensation and cyclization route, ensure the temperature is sufficient for the reaction to proceed without decomposing the reactants or products.[] For microwave-assisted synthesis, a temperature of 150°C has been reported to be effective for the substitution reaction.[2]
-
Catalyst Selection and Loading: The choice and amount of catalyst are crucial. For the synthesis starting from 5-bromopyridine-3-carbaldehyde, a combination of betaine (1 mol%) to accelerate the Knoevenagel condensation and guanidine (2 mol%) to facilitate the cyclodehydration has been shown to be effective.[2] Ensure the catalyst is not poisoned and is used in the optimal concentration.
-
Solvent Selection: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. Acetonitrile is a suitable solvent for the microwave-assisted substitution from the 5-chloro analogue.[2] For other routes, ensure the solvent is appropriate for the specific reaction conditions and is anhydrous if required.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times may result in product degradation or the formation of byproducts.
-
Issue 2: Formation of Significant Byproducts
-
Question: I am observing significant impurities alongside my desired product. How can I identify and minimize the formation of these byproducts?
-
Answer: Side reactions are a common challenge in heterocyclic synthesis. Identifying the byproducts is the first step to mitigating their formation.
-
Common Side Reactions: In syntheses involving a Knoevenagel condensation, a common side reaction is the formation of the Knoevenagel adduct without subsequent cyclization.[3] In multicomponent reactions, incorrect order of reagent addition can also lead to undesired products.[4]
-
Mitigation Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.
-
Order of Addition: In some cases, the order of reagent addition is critical. Pre-forming an intermediate, such as the Knoevenagel adduct, before adding the final reactant for cyclization can sometimes improve the selectivity towards the desired product.[4]
-
Purification Techniques: Employ appropriate purification techniques, such as column chromatography or recrystallization, to separate the desired product from impurities. The choice of solvent for recrystallization is crucial for obtaining a high-purity product.
-
-
Issue 3: Incomplete Reaction
-
Question: My reaction does not seem to go to completion, and I have a mixture of starting materials and product. What can I do?
-
Answer: Incomplete reactions can be addressed by re-evaluating the reaction conditions.
-
Increase Reaction Time or Temperature: As a first step, you can try increasing the reaction time or temperature, while monitoring for potential product degradation.[]
-
Catalyst Activity: Ensure your catalyst is active. If using a recycled catalyst, its activity may have diminished.[2] Consider using fresh catalyst.
-
Microwave Synthesis: For applicable reactions, switching to microwave-assisted synthesis can often drive reactions to completion more efficiently and in shorter times due to rapid and uniform heating.[5][6]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main synthetic routes to 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile?
-
A1: The two primary synthetic routes are:
-
Substitution Reaction: Starting from 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile and reacting it with a bromide source like sodium bromide (NaBr) under microwave irradiation. This method can achieve high conversion rates.[2]
-
Knoevenagel Condensation and Cyclization: This route typically starts with 5-bromopyridine-3-carbaldehyde, which undergoes a Knoevenagel condensation with a compound containing an active methylene group (like malononitrile), followed by cyclization to form the dihydropyridine ring.[2]
-
-
-
Q2: What is a good starting point for optimizing the reaction conditions?
-
A2: A good starting point is to use conditions reported in the literature for similar compounds. For the microwave-assisted substitution, start with NaBr in acetonitrile at 150°C for 30 minutes.[2] For the condensation-cyclization route, begin with catalytic amounts of betaine and guanidine at ambient pressure and monitor the reaction over 6 hours.[2]
-
-
Q3: How can I purify the final product?
-
A3: Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
-
-
Q4: Are there any specific safety precautions I should take?
-
A4: Standard laboratory safety procedures should be followed. When using a microwave reactor, ensure it is designed for chemical synthesis and follow the manufacturer's safety guidelines. Handle all chemicals, especially brominating agents and cyanides, with appropriate personal protective equipment in a well-ventilated fume hood.
-
Data Presentation
Table 1: Comparison of Synthetic Routes and Conditions
| Parameter | Substitution Route | Knoevenagel Condensation & Cyclization Route |
| Starting Material | 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile | 5-bromopyridine-3-carbaldehyde, Malononitrile |
| Reagents | Sodium Bromide (NaBr), Tetrabutylammonium bromide (TBAB) | Betaine (catalyst), Guanidine (catalyst) |
| Solvent | Acetonitrile | Not specified in detail, likely an alcohol or polar aprotic solvent |
| Temperature | 150 °C (Microwave) | Ambient to reflux |
| Reaction Time | 30 minutes | ~6 hours |
| Reported Yield | 82% conversion | 75% yield |
| Reference | [2] | [2] |
Experimental Protocols
Protocol 1: Synthesis via Substitution from 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile (Microwave-Assisted)
-
Reactant Preparation: In a microwave reaction vial, combine 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile (1 equivalent), sodium bromide (1.2 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the vial to dissolve the reactants.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 30 minutes.
-
Work-up: After the reaction is complete and the vial has cooled, filter the mixture to remove any inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Synthesis via Knoevenagel Condensation and Cyclization
-
Reactant Mixture: In a round-bottom flask, combine 5-bromopyridine-3-carbaldehyde (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add betaine (0.01 equivalents) and guanidine (0.02 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for approximately 6 hours. Monitor the reaction progress by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by washing with a cold solvent or by recrystallization.
Mandatory Visualization
Caption: Synthetic workflows for 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
Caption: Troubleshooting flowchart for low product yield.
References
- 2. 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile|CAS 19840-44-9 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-pyridones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-bromo-pyridones.
Troubleshooting Guides
Issue 1: Low Yield of 5-Bromo-2-pyridone and Formation of Isomeric Impurities
Question: My reaction is producing a mixture of bromo-2-pyridones with a low yield of the desired 5-bromo isomer. How can I improve the regioselectivity of the reaction?
Answer: The regioselectivity of the bromination of 2-pyridone is highly dependent on the pH of the reaction medium. The 2-pyridone tautomer exists in equilibrium with 2-hydroxypyridine. Under acidic conditions (pH < 6), the reaction primarily occurs on the 2-pyridone tautomer, leading to preferential bromination at the 3-position. In contrast, at higher pH (pH > 6), the conjugate anion of 2-pyridone is the dominant reactive species, and electrophilic attack occurs preferentially at the 5-position.
To selectively synthesize 5-bromo-2-pyridone, it is crucial to control the pH of the reaction. Performing the bromination under neutral to slightly basic conditions will favor the formation of the 5-bromo isomer.
Recommendations for Improving 5-Bromo Selectivity:
-
pH Control: Maintain a pH above 6 during the bromination reaction. This can be achieved by using a buffer solution or by the slow addition of a base during the reaction.
-
Choice of Brominating Agent: While elemental bromine is commonly used, N-bromosuccinimide (NBS) can sometimes offer better control and selectivity in the bromination of activated pyridines.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of competing side reactions.
Below is a workflow to troubleshoot and optimize the regioselectivity of your reaction.
Issue 2: Formation of 3,5-Dibromo-2-pyridone as a Major Byproduct
Question: My reaction is producing a significant amount of 3,5-dibromo-2-pyridone, which is difficult to separate from the desired monobrominated product. How can I minimize this over-bromination?
Answer: The formation of 3,5-dibromo-2-pyridone is a common side reaction, as the monobrominated pyridone can be as reactive, or even more reactive, than the starting 2-pyridone under certain conditions. The facile dibromination results from the comparable reactivity of the monobromopyridones at pH < 1 or pH > 4.
Recommendations for Minimizing Dibromination:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of 2-pyridone relative to the brominating agent can help to minimize the formation of the dibrominated product.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, reducing the likelihood of a second bromination event on the already monobrominated product.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to decrease the reaction rate and improve control over the extent of bromination.
-
Alternative Brominating Agents: Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), which can sometimes provide better control over monobromination.
| Condition | Effect on Dibromination | Recommendation |
| Excess Brominating Agent | Increases dibromination | Use a 1:1 or slightly less than 1:1 molar ratio of brominating agent to 2-pyridone. |
| Rapid Addition | Localized high concentrations of bromine lead to over-bromination. | Add the brominating agent dropwise or in small portions over an extended period. |
| High Temperature | Increases reaction rate and can lead to loss of control. | Maintain a low and constant temperature throughout the addition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the synthesis of 5-bromo-2-pyridone?
A1: The most common side products are the regioisomeric 3-bromo-2-pyridone and the over-brominated product, 3,5-dibromo-2-pyridone . The relative amounts of these byproducts depend heavily on the reaction conditions, particularly the pH.
Q2: How can I distinguish between 3-bromo-2-pyridone, 5-bromo-2-pyridone, and 3,5-dibromo-2-pyridone using ¹H NMR?
A2: The ¹H NMR spectra of these compounds will show distinct patterns for the protons on the pyridine ring.
-
5-Bromo-2-pyridone: You would expect to see three protons in the aromatic region. The proton at C6 will be a doublet, the proton at C4 will be a doublet of doublets, and the proton at C3 will be a doublet.
-
3-Bromo-2-pyridone: This isomer will also show three protons in the aromatic region with a different coupling pattern. The proton at C6 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C4 will be a doublet.
-
3,5-Dibromo-2-pyridone: This compound will have only two protons on the pyridine ring. The proton at C6 and the proton at C4 will both appear as doublets.
Q3: What is a reliable method for the purification of 5-bromo-2-pyridone from the common side products?
A3: Column chromatography on silica gel is a common and effective method for separating the isomers and the dibrominated product. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol, can be used for elution. Recrystallization can also be an effective purification method if a suitable solvent system is found.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Bromo-2(1H)-pyridone
This protocol is adapted from general principles of pyridone halogenation to favor the formation of the 5-bromo isomer.
Materials:
-
2-Pyridone
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium bicarbonate
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-pyridone (1.0 eq) in acetonitrile, add sodium bicarbonate (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (1.05 eq) in acetonitrile dropwise over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour and then warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate 5-bromo-2(1H)-pyridone.
| Reactant/Reagent | Molar Eq. | Purpose |
| 2-Pyridone | 1.0 | Starting material |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating agent |
| Sodium Bicarbonate | 1.2 | Base to maintain a slightly alkaline pH, favoring 5-bromination. |
| Acetonitrile | - | Solvent |
Protocol 2: Purification by Column Chromatography
Procedure:
-
Prepare a silica gel slurry in the initial eluting solvent (e.g., 10% ethyl acetate in hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluting solvent.
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify the fractions containing the desired 5-bromo-2-pyridone.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Technical Support Center: Purification of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
Troubleshooting and FAQs
Q1: My final product has a lower purity than expected after synthesis. What are the common impurities and how can I remove them?
A1: Common impurities can include unreacted starting materials, side-products, and residual solvents. A specific side-product that has been identified is a 5,6-dibromo impurity, which can form if an excess of a brominating agent is used.[1] For general impurities in related heterocyclic compounds, starting materials like methyl isonicotinate and methyl iodide, or decomposition products from solvents like DMF might be present.[2]
To remove these impurities, several purification methods can be employed:
-
Recrystallization: This is often the most effective method for removing minor impurities. A suggested solvent system is an ethanol/water mixture (e.g., 3:1 ratio), which has been shown to reduce 5,6-dibromo impurities to less than 0.5%.[1]
-
Column Chromatography: For more challenging separations, column chromatography can be effective.[2][3] Given the moderate polarity suggested by the oxo and cyano groups, a silica gel stationary phase with a gradient of ethyl acetate in hexanes could be a good starting point.[1][4]
-
Washing: Slurrying the crude product in a solvent in which the desired product is poorly soluble, but the impurities are soluble, can be a simple and effective preliminary purification step.
Q2: I am having difficulty finding a suitable solvent system for recrystallization. What should I consider?
A2: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the structure of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, which has polar oxo and cyano groups, moderately polar solvents are a good starting point.[1]
Consider screening the following solvents or solvent mixtures:
-
Ethanol/Water[1]
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Ethyl acetate/Hexane mixtures
To perform a solvent screen, take small amounts of your crude product and test its solubility in a small volume of each solvent at room temperature and then upon heating.
Q3: How can I assess the purity of my 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile?
A3: Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly reliable method for quantifying purity.[2]
-
Thin-Layer Chromatography (TLC): TLC provides a rapid, qualitative assessment of purity and can help in identifying a suitable solvent system for column chromatography.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities that have distinct signals.[2]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound and can help in identifying impurities with different masses.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method has been used to identify and quantify 5,6-dibromo impurities.[1]
Q4: My purified product is colored. Is this expected?
A4: While the exact color of highly pure 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is not consistently reported in the literature, many organic compounds can have a slight color (e.g., off-white, pale yellow) due to trace impurities or the inherent electronic properties of the molecule. If the color is intense, it may indicate the presence of persistent, likely conjugated, impurities. If NMR and HPLC analysis show high purity, the color may be intrinsic to the compound. If purity is low, further purification steps such as another recrystallization or passing a solution of the compound through a small plug of silica gel or activated carbon may be necessary.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃BrN₂O | [1] |
| Molecular Weight | 199.00 g/mol | [1] |
| Polarity | The oxo and cyano groups likely confer moderate polarity. | [1] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is designed to remove impurities, particularly 5,6-dibromo byproducts, from crude 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.[1]
Materials:
-
Crude 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of a 3:1 ethanol/water mixture to the flask, just enough to slurry the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add the hot 3:1 ethanol/water solvent mixture portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal recovery, place the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove residual solvent.
Visualizations
References
Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-Pyridones
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in the Suzuki coupling of 5-bromo-pyridones.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of 5-bromo-pyridones?
A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point. For highly optimized and active catalyst systems, it is often possible to reduce the loading to 0.5-1 mol%. Conversely, for particularly challenging coupling reactions involving sterically hindered or electronically deactivated substrates, an initial loading of up to 10 mol% may be necessary to achieve a satisfactory reaction rate and yield.[1]
Q2: How does the choice of ligand influence the optimal catalyst loading?
A2: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The use of bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, can significantly improve the efficiency of the coupling with electron-deficient substrates like 5-bromo-pyridones.[1][2] These advanced ligands stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination, which often permits the use of lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[1][2]
Q3: What are the visual indicators of catalyst deactivation?
A3: A primary sign of palladium catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black".[1][3] This indicates that the active Pd(0) catalyst has agglomerated and precipitated from the solution, rendering it inactive.[1] This can be triggered by the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[1][3]
Q4: Can the pyridone moiety itself interfere with the catalyst?
A4: Yes, the nitrogen atom in the pyridone ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This is a common challenge with nitrogen-containing heterocycles.[4] The choice of an appropriate ligand is crucial to mitigate this inhibition and maintain high catalytic activity.[4] Additionally, some catalyst systems may exhibit unique deactivation pathways, such as ligand-promoted dimerization of catalyst intermediates.[5][6][7]
Troubleshooting Guide
Problem 1: Low to No Product Yield
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) to determine if it improves the conversion rate.[1] |
| Inappropriate Ligand | The chosen ligand may not be suitable for the specific 5-bromo-pyridone substrate. Screen a variety of bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which are often effective for electron-deficient heterocycles.[1][8] |
| Suboptimal Base or Solvent | The base is crucial for activating the boronic acid.[9][10] Ensure the base is strong enough and soluble in the reaction medium. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water, DMF).[9][11][12] |
| Oxygen Contamination | The Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., nitrogen or argon).[3][13] |
| Poor Quality of Reagents | Impurities in the 5-bromo-pyridone or degradation of the boronic acid can inhibit the catalyst. Ensure the purity of starting materials and use freshly opened or properly stored boronic acids.[3] |
Problem 2: Reaction Stalls Before Completion
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | The active Pd(0) species may be precipitating as palladium black.[3] Consider using a more robust catalyst system (e.g., a pre-catalyst), adding a stabilizing ligand, or lowering the reaction temperature.[3][8] |
| Ligand Degradation | Some phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions. Consider using more stable N-heterocyclic carbene (NHC) ligands or Buchwald's biarylphosphine ligands.[2] |
| Insolubility of Intermediates | The starting material, an intermediate, or the product might be precipitating out of the solution, halting the reaction. Try a different solvent system to improve solubility throughout the reaction.[3][14] |
| Product Inhibition | The coupled product may be coordinating to the palladium center more strongly than the starting materials, leading to catalyst inhibition. A change in ligand or solvent may help to mitigate this effect. |
Data Presentation: Catalyst Loading Optimization
The following table provides representative data for the optimization of catalyst loading in a Suzuki coupling of a generic 5-bromo-pyridone with phenylboronic acid.
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 65 |
| 2 | Pd(OAc)₂ | SPhos | 2.5 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 85 |
| 3 | Pd(OAc)₂ | SPhos | 5 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 87 |
| 4 | Pd₂(dba)₃ | XPhos | 0.5 | K₃PO₄ | THF/H₂O (10:1) | 80 | 78 |
| 5 | Pd₂(dba)₃ | XPhos | 1 | K₃PO₄ | THF/H₂O (10:1) | 80 | 92 |
| 6 | Pd₂(dba)₃ | XPhos | 2 | K₃PO₄ | THF/H₂O (10:1) | 80 | 93 |
| 7 | Pd(dppf)Cl₂ | - | 3 | Na₂CO₃ | DMF/H₂O (5:1) | 110 | 72 |
Note: This is illustrative data and actual results may vary depending on the specific substrates and conditions.
Experimental Protocols
General Protocol for Suzuki Coupling of 5-Bromo-Pyridones:
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, 1.1-1.5 equivalents relative to Pd).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1]
-
Reagent Addition: Add the 5-bromo-pyridone (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Effect of base and solvent on 5-bromo-pyridone reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 5-bromo-2-pyridone in common organic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the tautomeric forms of 5-bromo-2-pyridone and how does the solvent affect their equilibrium?
A1: 5-bromo-2-pyridone exists in a tautomeric equilibrium with 5-bromo-2-hydroxypyridine. The position of this equilibrium is significantly influenced by the solvent. In polar solvents like water and alcohols, the more polar 2-pyridone form is favored.[1][2] Conversely, non-polar solvents can favor the 2-hydroxypyridine tautomer.[1][2] This is critical because the two forms exhibit different reactivity, which can impact reaction outcomes.[1]
Q2: How do I favor N-alkylation over O-alkylation when reacting 5-bromo-2-pyridone?
A2: The regioselectivity of alkylation is a common challenge and depends on several factors.[3] To favor N-alkylation, consider the following:
-
Electrophile: Softer electrophiles, such as alkyl iodides, tend to react at the nitrogen atom.[4]
-
Base: Bases like potassium carbonate (K2CO3) are often used to promote N-alkylation.[5]
-
Solvent: A micellar system using Tween 20 in water has been shown to enhance N-alkylation.[5][6]
Harder electrophiles, such as alkyl triflates or the intermediates in a Mitsunobu reaction, are more likely to result in O-alkylation, yielding the 2-alkoxypyridine product.[4]
Q3: What are the key considerations for using 5-bromo-2-pyridone in a Suzuki cross-coupling reaction?
A3: For a successful Suzuki coupling, the choice of base and solvent is crucial. Commonly used bases include potassium carbonate (K2CO3) and potassium phosphate (K3PO4).[7][8][9] The reaction is often performed in a biphasic solvent system, such as a mixture of 1,4-dioxane and water, to facilitate the dissolution of both the organic substrate and the inorganic base.[7][8] The palladium catalyst and ligand system must also be carefully selected; for example, Pd(PPh3)4 or Pd(dppf)Cl2 are often effective.[8][9]
Q4: What factors influence the success of a Buchwald-Hartwig amination with 5-bromo-2-pyridone?
A4: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the base and solvent.[10]
-
In non-polar solvents (e.g., toluene): Anionic bases are preferred as they can deprotonate the neutral palladium-amine complex without generating new charges.[11][12]
-
In polar solvents (e.g., DMF): Bromide dissociation is easier, but the base can complex with the palladium catalyst, potentially creating a stable, unreactive resting state.[11][12] Commonly used bases include sodium tert-butoxide (NaOtBu).[10] The choice of palladium precursor and phosphine ligand (e.g., Pd2(dba)3 with BINAP or Xantphos) is also critical for achieving high yields.[10]
Troubleshooting Guides
Issue 1: Low or No Yield in N-Alkylation Reaction
| Question | Answer & Troubleshooting Steps |
| My N-alkylation of 5-bromo-2-pyridone with an alkyl bromide is not proceeding to completion. | This is a common issue that can often be traced back to solubility or reactivity problems.[13] 1. Check Solubility: Ensure that your starting material and base have some solubility in the chosen solvent. While complete dissolution is not always necessary, poor solubility can hinder the reaction.[13] 2. Change Solvent: If using a solvent like acetone where solubility is low, consider switching to a more polar aprotic solvent such as DMF or acetonitrile (ACN).[13] 3. Increase Temperature: For sluggish reactions with unactivated alkyl halides, increasing the temperature to around 70 °C can accelerate the reaction rate.[5] 4. Add a Catalyst: For reactions involving alkyl bromides, adding a catalytic amount of potassium iodide (KI) can facilitate the reaction by in-situ formation of the more reactive alkyl iodide.[13] 5. Use a Stronger Base: Switching from K2CO3 to a more soluble and stronger base like cesium carbonate (Cs2CO3) can sometimes improve results.[13] |
Issue 2: Poor Regioselectivity (Mixture of N- and O-Alkylated Products)
| Question | Answer & Troubleshooting Steps |
| I am getting a significant amount of the O-alkylated product alongside my desired N-alkylated pyridone. | This indicates that the reaction conditions are not selective enough for the nitrogen atom. The N- vs. O-alkylation outcome is a classic challenge in pyridone chemistry.[3][14] 1. Evaluate Your Electrophile: Hard electrophiles (e.g., benzyl bromide under certain conditions, alkyl sulfates) favor O-alkylation. If possible, switch to a softer electrophile like an alkyl iodide.[4] 2. Optimize the Base and Solvent System: The choice of base and solvent has a profound effect. For instance, using K2CO3 in a Tween 20/water micellar system has been reported to give high N-selectivity.[5][6] Avoid conditions that favor the formation of hard, carbocation-like intermediates, such as the Mitsunobu reaction, which often leads to O-alkylation.[4] 3. Control Temperature: Elevated temperatures can sometimes decrease selectivity. If you are heating the reaction, try running it at a lower temperature for a longer period. |
Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki or Buchwald-Hartwig)
| Question | Answer & Troubleshooting Steps |
| My Suzuki or Buchwald-Hartwig reaction is giving a low yield of the desired coupled product. | Low yields in cross-coupling reactions often point to issues with the catalyst, reagents, or reaction atmosphere.[1] 1. Ensure an Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction flask is properly purged with an inert gas like argon or nitrogen and that anhydrous solvents are used.[10] 2. Check Reagent Quality: Verify the purity and activity of your reagents. Boronic acids can degrade over time, palladium catalysts can oxidize, and bases can be hygroscopic.[1] 3. Optimize Base and Solvent: The base is not just a proton scavenger; it plays a key role in the catalytic cycle.[7] Ensure you are using the correct base for your chosen solvent system (e.g., K3PO4 in dioxane/water for Suzuki, NaOtBu in toluene for Buchwald-Hartwig).[8][10] 4. Review Catalyst and Ligand: The choice of ligand is critical. For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands are often required.[10] Ensure the palladium-to-ligand ratio is appropriate. |
Data Tables
Table 1: Effect of Base and Solvent on N-Alkylation of 5-Bromo-2-pyridone with Benzyl Bromide
| Entry | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | N/O Ratio |
| 1 | K2CO3 | Tween 20/H2O (2% w/w) | Ambient | 3 | 76 | >19:1 |
| 2 | i-Pr2NEt | Tween 20/H2O (2% w/w) | Ambient | 3 | 95 | 5:1 |
| 3 | Cs2CO3 | DMF | 70 | 12 | ~90 | >10:1 |
| 4 | K2CO3 | Acetone | Reflux | 24 | Low | - |
(Data synthesized from multiple sources for illustrative comparison)[5][6][13]
Table 2: Conditions for Palladium-Catalyzed Cross-Coupling of 5-Bromo-pyridone Derivatives
| Reaction Type | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yields |
| Suzuki Coupling | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane / H2O | 85-95 | Moderate to Good |
| Suzuki Coupling | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 80 | Good |
| Buchwald-Hartwig | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 100-110 | Good to High |
| Buchwald-Hartwig | Pd(OAc)2 / Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | Good |
(Data synthesized from multiple sources for illustrative comparison)[8][9][10]
Experimental Protocols
Protocol 1: Regioselective N-Alkylation in an Aqueous Micellar System
This protocol is based on a mild and regioselective method for the N-alkylation of 2-pyridones.[5][6]
-
Reagent Setup: In a round-bottom flask, combine 5-bromo-2-pyridone (1.0 eq.), the desired alkyl halide (1.2 eq.), and potassium carbonate (K2CO3, 2.0 eq.).
-
Solvent Addition: Add a 2% (w/w) solution of Tween 20 in deionized water to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Stir the mixture vigorously at ambient temperature (for activated halides like benzyl bromide) or at 70 °C (for less reactive primary or secondary alkyl halides).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and extract the mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-2-pyridone
This protocol provides a general procedure for the C-N cross-coupling reaction.[10]
-
Inert Atmosphere: To a dry Schlenk flask, add the palladium precursor (e.g., Pd2(dba)3, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.). Seal the flask and purge with argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of argon, add 5-bromo-2-pyridone (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.5 M.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Visualizations
Caption: Decision tree for achieving selective N- vs. O-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Temperature optimization for the synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. Could the reaction temperature be the issue?
A1: Yes, reaction temperature is a critical parameter that can significantly impact the yield of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile. Low yields can result from several temperature-related factors:
-
Incomplete Reaction: The temperature may be too low for the reaction to proceed to completion within the given timeframe. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine if the starting materials are being consumed.[1]
-
Side Product Formation: Conversely, if the temperature is too high, it can lead to the formation of undesired side products or decomposition of the desired product.
-
Catalyst Inactivity: If a catalyst is being used, ensure the reaction is at the optimal temperature for catalyst activity.[1]
Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product.[1]
-
Systematic Temperature Screening: If the reaction is not proceeding, consider incrementally increasing the temperature. Conversely, if significant side product formation is observed, attempt the reaction at a lower temperature for a longer duration.[1]
-
Review Literature for Analogous Syntheses: Examine the reaction conditions for similar brominated pyridone compounds to identify a suitable temperature range.
Q2: I am observing the formation of multiple products. How can temperature optimization help in improving the selectivity?
A2: The formation of multiple products often points towards a lack of selectivity in the reaction, which can be highly dependent on temperature.
-
Over-bromination: In bromination steps, higher temperatures can sometimes lead to the formation of di-brominated or other over-halogenated species. Running the reaction at a lower temperature may improve selectivity for the mono-brominated product.
-
Competing Reaction Pathways: The synthesis of the pyridone ring often involves several steps such as condensation and cyclization. Temperature can influence the rates of these different reactions. If an undesired intermediate or side product is accumulating, adjusting the temperature may favor the desired reaction pathway.
Troubleshooting Steps:
-
Lower the Reaction Temperature: For bromination steps, cooling the reaction mixture (e.g., to 0°C or even lower) can significantly enhance selectivity.
-
Controlled Addition of Reagents: In addition to temperature control, the slow, dropwise addition of reagents at a controlled temperature can also help in minimizing side product formation.
Q3: My bromination step is not working. What temperature should I be using?
A3: The optimal temperature for bromination can vary depending on the specific brominating agent and the substrate.
-
N-Bromosuccinimide (NBS): Bromination using NBS is a common method. While some reactions proceed at room temperature, others may require heating to initiate the reaction. A good starting point is to run the reaction at room temperature and gently heat if no conversion is observed.
-
Microwave Irradiation: For certain substrates, such as the conversion of a 5-chloro analog to the 5-bromo analog using NaBr, high temperatures under microwave irradiation (e.g., 150°C for 30 minutes) have been shown to be effective.[2]
Troubleshooting Steps:
-
Start at Room Temperature: Begin the reaction at ambient temperature and monitor for progress.
-
Gradual Heating: If the reaction is sluggish, gradually increase the temperature and continue to monitor by TLC. Refluxing in a suitable solvent is a common strategy if room temperature is ineffective.
-
Consider Microwave Synthesis: If conventional heating is unsuccessful, microwave-assisted synthesis can be a powerful alternative for achieving the desired transformation at elevated temperatures and pressures.[3]
Data on Reaction Temperatures from Analogous Syntheses
The following table summarizes various reaction temperatures and conditions found in the literature for the synthesis of similar brominated and pyridone-containing molecules. This data can serve as a guide for optimizing the synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
| Reaction Type | Reagents/Catalyst | Temperature (°C) | Duration | Yield (%) | Reference/Notes |
| Halogen Exchange | 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile, NaBr, TBAB | 150 (Microwave) | 30 min | 82 (conversion) | [2] |
| Multi-component Synthesis | Aldehyde, Cyanoacetohydrazide, Cyanoacetamide, Piperidine | 80 | Not specified | High | Synthesis of N-amino-5-cyano-6-pyridones.[4] |
| Hantzsch-type Synthesis | Aldehyde, Ethyl Acetoacetate, Ammonia | 80 | Not specified | Not specified | A general method for pyridine synthesis.[5] |
| Multi-component Synthesis | Aldehyde, Malononitrile, Thiophenol, Diethylamine | Ambient | Not specified | Not specified | For 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines.[6] |
| Knoevenagel Condensation | Dihydroisoquinoline acetonitrile, Thiophene-2-carbaldehyde, HCl | Room Temperature | Not specified | Not specified | [7] |
| Cyclization | β-amino-ynone, Gold catalyst | Not specified | Not specified | Not specified | For halopyridone synthesis.[8] |
| Buchwald-Hartwig Coupling | Brominated pyridin-2(1H)-one, 4-Bromoaniline, Pd(OAc)₂, Xantphos | 100 | Not specified | Not specified | For N-aryl pyridinone synthesis.[9] |
Experimental Protocols
Protocol 1: Halogen Exchange via Microwave Synthesis (Analogous Reaction) [2]
This protocol describes the conversion of a chloro-pyridone to a bromo-pyridone and can be adapted for similar transformations.
-
To a microwave reaction vessel, add 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile, sodium bromide (NaBr), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
-
Add acetonitrile as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 30 minutes.
-
After cooling, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography.
Protocol 2: Multi-component Synthesis of a Pyridone Ring (Analogous Reaction) [4]
This protocol outlines a one-pot synthesis for a pyridone derivative which involves the formation of the core ring structure.
-
In a round-bottom flask, combine equimolar amounts of the starting aldehyde, cyanoacetohydrazide, and cyanoacetamide.
-
Add a mixture of ethanol and water as the solvent.
-
Add a catalytic amount of piperidine (e.g., 20 mol%).
-
Heat the mixture to 80°C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with a mixture of water and ethanol to obtain the purified product.
Visualizing the Workflow and Troubleshooting
Below are diagrams to visualize a potential synthetic workflow and a troubleshooting guide for temperature-related issues.
.dot
Caption: A potential synthetic workflow for 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
.dot
Caption: Troubleshooting guide for temperature optimization in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile|CAS 19840-44-9 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold-mediated synthesis and functionalization of chiral halopyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Preventing debromination in reactions with 5-bromo-pyridones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-pyridones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing the undesired side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with 5-bromo-pyridones?
Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on the 5-position of the pyridone ring is replaced by a hydrogen atom. This is problematic as it consumes the starting material, leading to lower yields of the desired product and complicating purification due to the formation of the debrominated pyridone byproduct. The bromine atom is often a crucial handle for further functionalization through cross-coupling reactions, so its premature removal hinders subsequent synthetic steps.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions involving 5-bromo-pyridones?
Debromination of 5-bromo-pyridones in palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings is often attributed to several factors:
-
Reductive Conditions: The presence of reducing agents, which can be unintentionally generated in situ, is a major cause. In the catalytic cycle, hydride species can be transferred to the palladium center, leading to reductive elimination of the debrominated product.
-
Catalyst and Ligand Choice: Certain palladium catalysts and ligands can be more prone to promoting hydrodehalogenation. The electronic and steric properties of the ligand play a critical role in influencing the relative rates of the desired cross-coupling versus the undesired debromination.
-
Reaction Conditions: High temperatures, extended reaction times, and the choice of base and solvent can significantly impact the extent of debromination.
-
Photochemical Instability: Some brominated aromatic compounds can be sensitive to light, which can induce cleavage of the carbon-bromine bond.
Q3: Are 5-bromo-pyridones particularly susceptible to debromination compared to other aryl bromides?
Yes, electron-deficient N-heterocyclic halides, including 5-bromo-pyridones, are generally more susceptible to debromination. The electron-withdrawing nature of the pyridone ring can make the carbon-bromine bond more reactive towards certain pathways in the catalytic cycle that lead to hydrodehalogenation.
Q4: Can protecting the nitrogen of the pyridone ring help in preventing debromination?
Protecting the pyridone nitrogen can be a highly effective strategy. The N-H proton in pyridones is acidic and can be deprotonated under basic reaction conditions. This can increase the electron density of the ring, potentially making the C-Br bond more labile. N-protection can mitigate this effect, leading to cleaner reactions and higher yields.
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptom: You observe a significant amount (>10%) of the debrominated pyridone byproduct in your Suzuki-Miyaura reaction.
Troubleshooting Workflow:
Technical Support Center: Troubleshooting Low Conversion in 5-Bromo-Pyridone Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in 5-bromo-pyridone coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to common issues encountered during these synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 5-bromo-pyridone substrates often challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridone ring. This nitrogen can coordinate to the transition metal catalyst (commonly palladium), leading to the formation of stable, inactive catalyst complexes. This phenomenon, often referred to as catalyst poisoning, can halt the catalytic cycle and result in low or no product yield.[1][2] Additionally, the electronic properties of the pyridone ring can influence the reactivity of the C-Br bond, potentially slowing down key steps in the catalytic cycle like oxidative addition.[3]
Q2: What are the most common side reactions observed in 5-bromo-pyridone coupling reactions?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields. These include:
-
Protodeboronation: This is the protonolysis of the boronic acid or its derivatives, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This is often promoted by excess water, high temperatures, or a non-optimal base.[2]
-
Homocoupling: The coupling of two molecules of the boronic acid to form a biaryl byproduct. This is often facilitated by the presence of oxygen or an excess of the palladium catalyst.[2]
-
Dehalogenation: The reduction of the 5-bromo-pyridone to the corresponding pyridone. This can occur in the presence of certain phosphine ligands and bases, particularly at elevated temperatures.[2][5]
Q3: How does the choice of palladium catalyst and ligand impact the reaction?
A3: The selection of the palladium source and the phosphine ligand is critical for a successful coupling reaction. The ligand stabilizes the active Pd(0) species and modulates its reactivity.[2] For challenging substrates like 5-bromo-pyridone, bulky and electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often effective.[1][3] These ligands can promote faster catalytic turnover, which can outcompete catalyst poisoning, and their steric bulk can help prevent the coordination of the pyridone nitrogen to the palladium center.[1][3]
Q4: What is the role of the base and solvent in these reactions?
A4: The base plays a crucial role in activating the boronic acid for transmetalation.[2] The strength and solubility of the base are important factors. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used, with K₃PO₄ often being effective for challenging couplings.[2][6] The solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water, is chosen to dissolve both the organic and inorganic reagents.[2] The optimal base and solvent combination often needs to be determined empirically through screening.
Q5: How can I minimize catalyst deactivation?
A5: Catalyst deactivation is a significant contributor to low conversion. To minimize this:
-
Thoroughly Degas the Reaction Mixture: The active Pd(0) catalyst is sensitive to atmospheric oxygen.[2] Degassing the solvent and running the reaction under an inert atmosphere (argon or nitrogen) is crucial.[2]
-
Use High-Purity Reagents: Impurities in the starting materials or solvents can act as catalyst poisons.[7]
-
Select Appropriate Ligands: As mentioned, bulky, electron-rich ligands can protect the palladium center.[1][3]
-
Consider Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more consistent formation of the active catalytic species.
Troubleshooting Guide for Low Conversion
If you are experiencing low to no conversion in your 5-bromo-pyridone coupling reaction, follow this systematic troubleshooting guide.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion in 5-bromo-pyridone coupling reactions.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the expected impact of varying key reaction parameters on the yield of the coupling reaction. These are general trends, and optimal conditions should be determined experimentally.
Table 1: Effect of Ligand Choice on a Model Suzuki Coupling
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Representative Yield (%) |
| PPh₃ | 5 | 100 | 24 | < 10 |
| XPhos | 2 | 100 | 12 | 85 |
| SPhos | 2 | 100 | 12 | 88 |
| RuPhos | 2 | 100 | 12 | 82 |
Table 2: Effect of Base and Solvent on a Model Suzuki Coupling
| Base | Solvent (v/v) | Temperature (°C) | Time (h) | Representative Yield (%) |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 24 | 45 |
| Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 18 | 75 |
| K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 90 |
| K₃PO₄ | Toluene/H₂O (4:1) | 110 | 12 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Screening Catalysts and Ligands in a Suzuki-Miyaura Coupling
This protocol outlines a general method for screening different palladium catalysts and phosphine ligands to optimize the Suzuki-Miyaura coupling of a 5-bromo-pyridone.
Materials:
-
5-bromo-pyridone derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (2-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos) (4-10 mol%)
-
Base (e.g., K₃PO₄) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane and degassed water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 5-bromo-pyridone, arylboronic acid, and base.
-
In a separate vial, pre-mix the palladium catalyst and the phosphine ligand in a small amount of the organic solvent.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Add the remaining organic solvent and degassed water.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2][6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting catalyst poisoning as a potential failure point.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile?
A1: The primary synthetic strategies for obtaining 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile include:
-
Cyclization followed by Bromination: Synthesis often begins with the cyclization of precursors to form the dihydropyridine ring, followed by bromination at the 5-position using an electrophilic brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) in an inert solvent.
-
Condensation Reactions: A key method involves the Knoevenagel condensation between an aldehyde (such as 5-bromopyridine-3-carbaldehyde) and malononitrile, followed by cyclization.[1] This approach can be accelerated by catalysts.
-
Halogen Exchange: A substitution reaction can be employed, starting from 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile.[1] This precursor is treated with a bromide source like sodium bromide (NaBr) in a suitable solvent, often with the aid of a phase-transfer catalyst to improve reaction efficiency.[1]
Q2: What is the role of the functional groups in 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile?
A2: The unique arrangement of functional groups in this molecule contributes to its reactivity and biological activity. The oxo and cyano groups can participate in hydrogen bonding with biological macromolecules, potentially inhibiting enzyme activity.[1] The bromine atom provides a site for metal-catalyzed cross-coupling reactions, and the electron-withdrawing cyano group enhances the electrophilicity of the molecule, making it a versatile scaffold for further chemical modifications.[1]
Q3: What are the potential applications of this compound?
A3: 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is a valuable building block in medicinal chemistry and organic synthesis for creating more complex heterocyclic structures.[1] Research has indicated its potential in various biological applications, including antimicrobial and anticancer activities.[1]
Troubleshooting Guide
Problem 1: Low yield during the Knoevenagel condensation and cyclization route.
-
Possible Cause: Inefficient catalysis or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Choice: For the condensation of 5-bromopyridine-3-carbaldehyde and malononitrile, consider using a dual catalyst system. For instance, betaine (1 mol%) can accelerate the initial condensation, while guanidine (2 mol%) can facilitate the subsequent cyclodehydration.[1]
-
Solvent and Temperature: Ensure the reaction is performed in a suitable solvent and at the optimal temperature. For many dihydropyridine syntheses, reflux conditions are employed.[2]
-
pH Control: The pH of the reaction mixture can be critical. The use of a weak base like piperidine is common in similar condensations to facilitate the reaction without promoting unwanted side reactions.[2][3]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. A reported synthesis achieved a 75% yield in 6 hours under ambient pressure.[1]
-
Problem 2: Incomplete conversion during the halogen exchange from the 5-chloro analogue.
-
Possible Cause: Insufficient reactivity of the bromide source or poor solubility.
-
Troubleshooting Steps:
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is highly recommended to enhance the accessibility of the bromide ion to the reaction site.[1]
-
Microwave Irradiation: Consider using microwave irradiation to accelerate the reaction. A reported procedure achieved an 82% conversion at 150°C for 30 minutes in acetonitrile.[1]
-
Solvent: Acetonitrile is a common solvent for this type of reaction, but other polar aprotic solvents could be explored.
-
Excess Reagent: Using a molar excess of the bromide source (e.g., NaBr) can help drive the equilibrium towards the desired product.
-
Problem 3: Formation of impurities and difficulty in purification.
-
Possible Cause: Side reactions such as over-bromination, polymerization, or incomplete cyclization.
-
Troubleshooting Steps:
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants, especially the brominating agent, to avoid the formation of di-brominated or other over-halogenated byproducts.
-
Temperature Management: For exothermic reactions like bromination, maintain strict temperature control, often by performing the reaction at low temperatures (e.g., 0°C) and adding the brominating agent dropwise.
-
Purification Technique: Column chromatography using silica gel is a standard method for purifying dihydropyridine derivatives.[4] Experiment with different solvent systems (e.g., mixtures of petroleum ether and ethyl acetate) to achieve optimal separation.[4]
-
Recrystallization: After column chromatography, recrystallization from a suitable solvent can further enhance the purity of the final product.
-
Data Presentation
Table 1: Summary of Reported Reaction Conditions and Yields
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Conditions | Yield/Conversion | Reference |
| Condensation/Cyclization | 5-bromopyridine-3-carbaldehyde, Malononitrile | Betaine (1 mol%), Guanidine (2 mol%) | Ambient pressure, 6 hours | 75% | [1] |
| Halogen Exchange | 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile, NaBr | Tetrabutylammonium bromide (TBAB) | Acetonitrile, Microwave, 150°C, 30 min | 82% Conversion | [1] |
Experimental Protocols
Protocol 1: Synthesis via Knoevenagel Condensation and Cyclization
This protocol is a general guideline based on similar reported syntheses.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopyridine-3-carbaldehyde (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add betaine (0.01 equivalents) and guanidine carbonate (0.02 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or under reflux for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under a vacuum. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane or another suitable solvent system.
Protocol 2: Synthesis via Halogen Exchange
This protocol is a general guideline based on a reported microwave-assisted synthesis.[1]
-
Reaction Setup: In a microwave-safe reaction vessel, combine 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile (1 equivalent), sodium bromide (1.5-2 equivalents), and tetrabutylammonium bromide (0.1 equivalents) in acetonitrile.
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150°C and hold for 30 minutes.
-
Work-up: After cooling, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization as needed.
Visualizations
Caption: Synthetic workflow for 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
References
- 1. 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile|CAS 19840-44-9 [benchchem.com]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Stability issues of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile. The information provided is designed to address potential stability issues encountered during experimental work under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: My compound is showing signs of degradation in an acidic solution. What are the likely degradation pathways?
A1: Under acidic conditions, 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is susceptible to hydrolysis of the nitrile group. The primary degradation product is likely the corresponding carboxamide (5-bromo-6-oxo-1,6-dihydropyridine-3-carboxamide), which can further hydrolyze to the carboxylic acid (5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid) under more stringent conditions (e.g., elevated temperature, strong acid). While the brominated pyridone core is generally more stable in acidic media, prolonged exposure to harsh acidic conditions could potentially lead to unforeseen degradation.
Q2: I am observing decomposition of the compound in a basic solution. What are the potential degradation mechanisms?
A2: Basic conditions can promote several degradation pathways. The nitrile group can be readily hydrolyzed to the corresponding carboxylic acid. Additionally, the pyridone ring itself can be susceptible to nucleophilic attack, potentially leading to ring-opening products, especially at elevated temperatures and higher base concentrations. The bromine atom at the 5-position may also be subject to nucleophilic substitution, although this is generally less facile than on a simple bromopyridine due to the electron-withdrawing nature of the other ring substituents.
Q3: What is the optimal pH range for maintaining the stability of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile in aqueous solutions?
Q4: How can I monitor the stability of my compound during an experiment?
A4: The most common and effective method for monitoring the stability of your compound is High-Performance Liquid Chromatography (HPLC). An HPLC method can be developed to separate the parent compound from its potential degradation products. Comparing the peak area of the parent compound over time will provide a quantitative measure of its stability. Other techniques such as Thin Layer Chromatography (TLC) can provide a qualitative assessment of degradation, while Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of potential degradation products.
Q5: Are there any specific storage conditions recommended to enhance the long-term stability of the compound in solution?
A5: For long-term storage in solution, it is recommended to use a buffered solution within the optimal pH range (experimentally determined, but likely pH 4-7), store at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C), and protect from light. The choice of buffer is also important; avoid buffers that could potentially react with the compound.
Troubleshooting Guides
Issue 1: Rapid loss of parent compound peak in HPLC analysis under acidic conditions.
| Possible Cause | Suggested Action |
| Nitrile Hydrolysis | 1. Increase the pH of the solution to a less acidic range (e.g., pH 4-6).2. Reduce the temperature of the experiment.3. Analyze for the appearance of new peaks corresponding to the carboxamide or carboxylic acid degradation products using LC-MS. |
| Solvent-Mediated Degradation | 1. If using protic solvents other than water, consider their potential to participate in solvolysis reactions.2. Evaluate the stability in a range of appropriate solvents. |
Issue 2: Formation of multiple unknown peaks in HPLC under basic conditions.
| Possible Cause | Suggested Action |
| Nitrile Hydrolysis and Ring Degradation | 1. Lower the pH of the solution to a neutral or slightly acidic range.2. Decrease the concentration of the base.3. Perform the experiment at a lower temperature.4. Attempt to identify the major degradation products using LC-MS to elucidate the degradation pathway. |
| Nucleophilic Substitution of Bromine | 1. If the reaction mixture contains strong nucleophiles, consider the possibility of bromine displacement.2. Analyze the mass spectrum of the impurity peaks for a mass corresponding to the substitution product. |
Data Presentation
The following table summarizes the expected major degradation products of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile under acidic and basic stress conditions. This information is inferred from the known chemistry of the functional groups present in the molecule.
| Condition | Proposed Major Degradation Product | Molecular Weight | Analytical Method for Detection |
| Acidic (Mild) | 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxamide | 217.03 g/mol | LC-MS |
| Acidic (Harsh) | 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 218.01 g/mol | LC-MS, HPLC |
| Basic | 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 218.01 g/mol | LC-MS, HPLC |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acidic Stress:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 40 °C).
-
-
Time-Point Analysis:
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the samples with mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks.
-
Protocol 2: Forced Degradation Study under Basic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile in a suitable organic solvent.
-
Basic Stress:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 40 °C).
-
-
Time-Point Analysis:
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the samples with mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks.
-
Mandatory Visualization
Caption: Proposed degradation pathway under acidic conditions.
Caption: Proposed degradation pathway under basic conditions.
Validation & Comparative
Navigating the Structure-Activity Landscape of 5-Bromo-Pyridone Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 5-bromo-pyridone derivatives, a scaffold of increasing interest in medicinal chemistry, particularly in the development of novel anticancer agents. By examining key structural modifications and their impact on efficacy, supported by experimental data and detailed protocols, this document aims to facilitate the rational design of more potent and selective therapeutic candidates.
The pyridone core is a privileged structure in drug discovery, known to interact with a variety of biological targets. The introduction of a bromine atom at the 5-position can significantly influence the compound's electronic properties, lipophilicity, and potential for halogen bonding, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide delves into the structure-activity relationship (SAR) of this specific class of compounds, offering insights into how modifications to the pyridone ring and its substituents can be tuned to optimize biological activity.
Comparative Analysis of Biological Activity
Table 1: Antiproliferative Activity (IC₅₀ in μM) of Substituted Thieno[2,3-b]pyridine Derivatives
| Compound ID | R | Ar | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) |
| 5a | H | 4-ClC₆H₄ | 3.9 ± 0.3 | 4.8 ± 0.4 | 12.8 ± 1.1 |
| 5c | H | 4-FC₆H₄ | 3.5 ± 0.2 | 5.2 ± 0.5 | 11.5 ± 0.9 |
| 5d | H | 4-CH₃C₆H₄ | 2.9 ± 0.2 | 4.1 ± 0.3 | 10.2 ± 0.8 |
| 8b | CONH(p-tolyl) | 4-CH₃C₆H₄ | 3.8 ± 0.3 | 4.4 ± 0.4 | 13.1 ± 1.2 |
| Doxorubicin | - | - | 5.1 ± 0.4 | 6.2 ± 0.5 | 4.9 ± 0.4 |
Data is synthesized from studies on related pyridine derivatives to illustrate SAR principles. The IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
From this data, several SAR trends can be inferred. For instance, the nature of the substituent on the aryl ring (Ar) appears to modulate potency, with electron-donating groups like methyl (in 5d ) showing slightly enhanced activity against HCT-116 cells compared to electron-withdrawing halogens. The addition of a carboxamide group at the R position (as in 8b ) maintains significant activity. These observations, while not directly on 5-bromo-pyridones, provide a foundational understanding for future design strategies. Generally, for pyridine derivatives, the presence of halogen atoms can lead to lower antiproliferative activity, whereas groups like -OMe, -OH, and -NH2 may enhance it.[1]
Key Signaling Pathways and Mechanisms of Action
5-Bromo-pyridone derivatives and their analogs often exert their anticancer effects by modulating critical cellular signaling pathways. Understanding these mechanisms is crucial for target validation and biomarker discovery.
One of the key pathways implicated is the p53 and JNK signaling cascade . Certain pyridine derivatives have been shown to upregulate the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[2] This leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).
Caption: p53 and JNK signaling pathway induced by pyridine derivatives.
Another critical pathway often targeted is the PI3K/Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can effectively halt tumor progression.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Methodologies
To ensure the reproducibility and validity of the SAR data, detailed experimental protocols are essential. Below are the methodologies for two key assays commonly used in the evaluation of anticancer compounds.
Experimental Workflow
The general workflow for the synthesis and evaluation of novel 5-bromo-pyridone derivatives follows a logical progression from chemical synthesis to biological testing.
Caption: General experimental workflow for SAR studies.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-bromo-pyridone derivatives (typically ranging from 0.01 to 100 μM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.
Bcr-Abl Kinase Activity Assay (ADP-Glo™ Assay)
For derivatives targeting specific kinases like Bcr-Abl, the ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Kinase Reaction Setup: The kinase reaction is set up in a 384-well plate containing the Bcr-Abl enzyme, a suitable substrate (e.g., Abltide), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: The 5-bromo-pyridone derivatives are added at various concentrations to the reaction mixture.
-
Reaction Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for 60 minutes.
-
ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion: 10 µL of Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction to ATP. This is followed by a 30-minute incubation at room temperature.
-
Luminescence Measurement: The newly synthesized ATP is measured using a coupled luciferase/luciferin reaction, and the luminescent signal is read on a plate-reading luminometer.
-
Data Analysis: The kinase activity is calculated based on the luminescence signal, and the IC₅₀ values for the inhibitors are determined.
References
Unveiling the Antimicrobial Potential of Dihydropyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial and antifungal activities. Among these, dihydropyridine (DHP) derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of antimicrobial efficacy. This guide provides an objective comparison of the antimicrobial performance of various dihydropyridine derivatives, supported by experimental data, to aid in the advancement of antimicrobial drug discovery.
Comparative Antimicrobial Activity of Dihydropyridine Derivatives
The antimicrobial efficacy of dihydropyridine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of representative dihydropyridine derivatives against common pathogenic bacteria and fungi, compiled from various studies. Lower MIC values indicate greater potency.
| Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Compound A (a 1,4-dihydropyridine derivative) | Escherichia coli | 6.0 | [1] |
| Lactiplantibacillus plantarum | 10.0 | [1] | |
| A series of 1,4-dihydropyridine derivatives | Gram-positive cocci | 0.16–80 | [2] |
| Gram-negative bacilli | 23.2–80 | [2] | |
| Compound 11 (a sugar modified uridine derivative) | Escherichia coli | 0.524 | [3] |
| Bacillus subtilis | 1.249 | [3] | |
| Pseudomonas aeruginosa | 1.249 | [3] | |
| Thiazolidione Derivative (H2-74) | Staphylococcus aureus (MSSA 15760) | >100 | [4] |
| Various Dihydropyrimidine Derivatives | Staphylococcus aureus | 2 | [5] |
| Compound 8 (a methyl α-D-glucopyranoside derivative) | Staphylococcus aureus | 0.275±0.01 | [6] |
| Polyheterocyclic Compound 6l | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.125 - 6.25 | [7] |
| Compound D-3263 | Staphylococcus aureus (MSSA and MRSA) | 25 µM | [8] |
| Imidazole Derivatives (SAM3) | Candida albicans | 62.5 - 500 | [9] |
| Aminocandin (AMN) | Candida spp. | 0.03 - 4.0 | [10] |
| Micafungin | Candida albicans | 0.016 - 0.125 | [11] |
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of MIC values is crucial for evaluating the antimicrobial activity of novel compounds. The two most common methods employed are the Broth Microdilution and Agar Diffusion methods.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent: A stock solution of the dihydropyridine derivative is prepared and serially diluted in a multi-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the microbial suspension. Control wells containing only the growth medium and the microorganism are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Agar Diffusion Method (Disk Diffusion)
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition on an agar plate.
-
Inoculum Preparation and Plating: A standardized microbial suspension is uniformly swabbed onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Application of Antimicrobial Agent: A sterile paper disk impregnated with a known concentration of the dihydropyridine derivative is placed on the surface of the agar.
-
Incubation: The plate is incubated under suitable conditions to allow for microbial growth and diffusion of the antimicrobial agent from the disk into the agar.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where microbial growth is inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Proposed Mechanisms of Antimicrobial Action
Several studies suggest that dihydropyridine derivatives exert their antimicrobial effects by targeting essential bacterial enzymes, thereby disrupting critical cellular processes. Two primary mechanisms of action have been proposed:
-
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids required for DNA synthesis and repair.[12][13][14][15] By inhibiting bacterial DHFR, dihydropyridine derivatives can halt bacterial growth.[12][13][14][15]
-
Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase that is crucial for maintaining DNA topology, including supercoiling, which is necessary for DNA replication and transcription in bacteria.[16][17][18][19][20] Inhibition of DNA gyrase by dihydropyridine derivatives leads to the disruption of these processes and ultimately bacterial cell death.[16][17][18][19][20]
The following diagram illustrates these proposed mechanisms of action.
Caption: Proposed antimicrobial mechanisms of dihydropyridine derivatives.
Antimicrobial Screening Workflow
The discovery and development of novel antimicrobial agents from a library of compounds, such as dihydropyridine derivatives, typically follows a structured workflow. This process involves initial high-throughput screening to identify active compounds, followed by more detailed characterization of their potency and mechanism of action.
References
- 1. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Dihydrofolate reductase inhibitors for use as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Anticancer Precursors: 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the exploration of novel heterocyclic compounds as precursors for potent therapeutic agents is a paramount endeavor. Among these, pyridine derivatives have emerged as a promising class of molecules due to their versatile chemical structures and significant biological activities. This guide provides a comprehensive comparison of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile with other notable anticancer precursors, supported by experimental data to inform research and development decisions.
Executive Summary
Performance Comparison of Anticancer Precursors
The efficacy of an anticancer precursor is primarily evaluated by its cytotoxicity against various cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the in vitro anticancer activity of several pyridine derivatives and the standard drug Doxorubicin.
| Compound/Derivative Class | Target Cancer Cell Line(s) | IC50 (µM) | Key Findings & Potential Mechanism of Action |
| 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | A549 (Human Lung Adenocarcinoma) | Data not publicly available | Demonstrates significant cytotoxic effects. Analogs show enhanced cytotoxicity against MCF-7 (Breast Cancer) cells[1][2]. |
| Dihydropyridine-3-carbonitrile Derivatives | HT-29 (Human Colon Cancer) | > 130 | Low cytotoxicity, but potent PIM-1 kinase inhibitory effects (IC50 = 111.01 - 433.71 nM)[1]. |
| Pyridine & Thieno[2,3-b]pyridine Derivatives | NCI 60 Cell Line Panel | GI50: 0.302 - 3.57 | Broad-spectrum antitumor activity. Potent PIM-1 kinase inhibitors (IC50 = 0.019 - 0.479 µM)[3]. |
| Pyridine-derived VEGFR-2 Inhibitors | HepG2 (Liver Cancer), MCF-7 (Breast Cancer) | 4.25 - 12.83 | Potent inhibition of VEGFR-2 (IC50 = 0.10 - 0.13 µM), a key regulator of angiogenesis[2][4]. |
| Pyridine-Urea Derivatives | MCF-7 (Breast Cancer) | 0.11 - 1.88 | More active than Doxorubicin in some cases. Inhibit VEGFR-2 at micromolar concentrations[5]. |
| Doxorubicin (Reference Drug) | Various Cell Lines | Varies (e.g., ~0.8 µM for MCF-7) | A well-established chemotherapeutic agent that primarily works by intercalating DNA and inhibiting topoisomerase II[6][7]. |
Experimental Protocols
A standardized methodology is crucial for the reliable comparison of anticancer activity. The most common in vitro method for assessing cytotoxicity is the MTT assay.
MTT Assay Protocol for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Mechanisms of Action
The anticancer activity of pyridine derivatives is often attributed to their ability to interfere with specific signaling pathways crucial for cancer cell survival and proliferation.
PIM-1 Kinase Inhibition
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a key role in cell survival, proliferation, and apoptosis resistance. Several dihydropyridine-3-carbonitrile derivatives have been identified as potent inhibitors of PIM-1 kinase[1][8][9]. Inhibition of PIM-1 can lead to cell cycle arrest and apoptosis in cancer cells.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyridine-based compounds have been developed as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that promote angiogenesis[4][5][10][11].
Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing new anticancer precursors involves a multi-step workflow, from initial high-throughput screening to more detailed mechanistic studies.
Conclusion
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile and its analogs represent a valuable scaffold for the development of novel anticancer agents. While more specific data on the lead compound is needed for a definitive comparison, the broader class of pyridine derivatives demonstrates significant potential, with some compounds exhibiting superior or comparable activity to the standard chemotherapeutic Doxorubicin. Their ability to target specific signaling pathways, such as PIM-1 kinase and VEGFR-2, offers the promise of more targeted and potentially less toxic cancer therapies. Further research, including direct comparative studies and in vivo evaluation, is warranted to fully elucidate the therapeutic potential of these promising anticancer precursors.
References
- 1. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile|CAS 19840-44-9 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Efficacy of 5-Bromo-Pyridone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of 5-bromo-pyridone analogs and related pyridine derivatives against various cancer cell lines. The data presented is compiled from recent studies to facilitate an objective evaluation of their potential as anticancer agents.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected 5-bromo-pyridone analogs and other pyridine derivatives against a panel of human cancer cell lines. Doxorubicin and Etoposide, established chemotherapy drugs, are included as positive controls for comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h) | Doxorubicin | 1.93 |
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h) | Doxorubicin | 1.93 |
| 1,2,4-Thiadiazole linked Pyridone 9b | A549 (Lung) | More potent than Etoposide | Etoposide | Not specified |
| 1,2,4-Thiadiazole linked Pyridone 9c | Colo-205 (Colon) | More potent than Etoposide | Etoposide | Not specified |
| 1,2,4-Thiadiazole linked Pyridone 9d | A2780 (Ovarian) | More potent than Etoposide | Etoposide | Not specified |
| Pyridine-bridged CA-4 analog 4h | MDA-MB-231 (Breast) | Low nanomolar | Combretastatin A-4 (CA-4) | Not specified |
| Pyridine-bridged CA-4 analog 4s | A549 (Lung) | Low nanomolar | Combretastatin A-4 (CA-4) | Not specified |
| Pyridine-bridged CA-4 analog 4t | HeLa (Cervical) | Potent | Combretastatin A-4 (CA-4) | Not specified |
Note: The data is extracted from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.[1][2][3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 5-bromo-pyridone analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is utilized to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][3][7][8][9]
Procedure:
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a designated time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to prevent the staining of RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting data is used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.
Apoptosis Assay (Annexin V-FITC and PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][10][11][12]
Procedure:
-
Cell Treatment and Collection: Cells are treated with the compounds, and both adherent and floating cells are collected.
-
Washing: The collected cells are washed with cold PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the quantification of different cell populations: viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V- and PI-positive).
Kinase Inhibition Assay (e.g., VEGFR-2, EGFR)
The inhibitory activity of the compounds against specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Epidermal Growth Factor Receptor (EGFR), is determined using in vitro kinase assay kits.[13][14][15][16][17][18][19][20][21][22]
Procedure:
-
Reaction Setup: The assay is typically performed in a 96-well plate. Recombinant kinase, a specific substrate (e.g., a peptide), and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate or the remaining ATP is quantified using a detection reagent that produces a luminescent or fluorescent signal.
-
Data Analysis: The signal is measured with a microplate reader, and the percentage of kinase inhibition is calculated for each compound concentration to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: General workflow for the in vitro evaluation of 5-bromo-pyridone analogs.
VEGFR-2 Signaling Pathway Inhibition
Many pyridine derivatives have been investigated as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling cascade by 5-bromo-pyridone analogs.
Cell Cycle Arrest Mechanism
Certain pyridine analogs have been shown to induce cell cycle arrest, a common mechanism for anticancer drugs.
Caption: Potential cell cycle arrest points induced by 5-bromo-pyridone analogs.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. kumc.edu [kumc.edu]
- 3. nanocellect.com [nanocellect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. rsc.org [rsc.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. bpsbioscience.com [bpsbioscience.com]
Unraveling the Anticancer Mechanisms of Pyridone Derivatives: A Comparative Guide
Researchers are increasingly turning their attention to pyridone derivatives as a promising class of anticancer agents. These compounds exhibit a diverse range of mechanisms to combat cancer cell proliferation and survival. This guide provides a comparative analysis of their modes of action, supported by experimental data, to aid researchers, scientists, and drug development professionals in this dynamic field.
This guide synthesizes findings from multiple studies to present a clear overview of how pyridone derivatives exert their anticancer effects. The primary mechanisms explored include the induction of cell cycle arrest and apoptosis, inhibition of key signaling kinases, and interference with DNA replication and angiogenesis.
Key Mechanisms of Action:
-
Cell Cycle Arrest: Pyridone derivatives have been shown to halt the progression of cancer cells through the cell cycle, a critical process for tumor growth. This arrest primarily occurs at the G2/M or S phases of the cell cycle.[1][2][3][4]
-
Induction of Apoptosis: A crucial mechanism for eliminating cancerous cells, apoptosis (programmed cell death) is a common outcome of treatment with pyridone derivatives.[1][5][6][7][8]
-
Kinase Inhibition: Many pyridone derivatives function by inhibiting the activity of protein kinases, enzymes that play a central role in cell signaling pathways controlling growth, proliferation, and survival. Key targets include PIM-1 kinase and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][9][10][11][12]
-
Topoisomerase Inhibition: Some pyridone-based compounds interfere with the function of topoisomerase enzymes, which are essential for managing the topological state of DNA during replication and transcription.[13][14][15][16]
-
Anti-Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is vital for tumor growth and metastasis. Certain pyridone derivatives have demonstrated the ability to inhibit this process.[17][18][19][20][21]
Comparative Efficacy of Pyridone Derivatives
The anticancer activity of various pyridone derivatives has been quantified across numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
Table 1: Cytotoxicity (IC50 in µM) of Pyridone Derivatives in Various Cancer Cell Lines
| Compound/Derivative Class | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | PC-3 (Prostate) | HeLa (Cervical) | A549 (Lung) | Jurkat (Leukemia) |
| Pyridone Compound 1 | ~13.5[1] | 4.5±0.3[1] | |||||
| Pyridone Compound 2 | ~40.5[1] | ~9.0[1] | |||||
| 4H-pyran-fused 2-pyridones | 8.0[1] | 11.9[1] | 15.8[1] | ||||
| O-alkyl pyridine 4c | 0.0164[5] | Potent[5] | |||||
| O-alkyl pyridine 4f | 0.0164[5] | Potent[5] | Potent[5] | ||||
| Pyrazolo[3,4-b]pyridine 9a | 2.59[2] | ||||||
| Pyrazolo[3,4-b]pyridine 14g | 4.66[2] | 1.98[2] | |||||
| 1,3,4-oxadiazole-pyridine hybrid VII | 0.76–12.21[22] | 0.76–12.21[22] | |||||
| Pyridine-urea 8e | 0.22 (48h), 0.11 (72h)[12] | ||||||
| Pyridine-urea 8n | 1.88 (48h), 0.80 (72h)[12] | ||||||
| Pyrano[3,2-c]pyridones 2-8 | Submicromolar to low micromolar[7] | Strong inducers of apoptosis[7] | |||||
| Thieno[3,2-b]pyridine 2f | 1.2[4] |
Table 2: Enzyme Inhibition (IC50 in µM) by Pyridone Derivatives
| Compound/Derivative Class | PIM-1 Kinase | VEGFR-2 | CDK2 | CDK9 | Topoisomerase IIα |
| O-alkyl pyridine 4c | 0.110[5] | ||||
| O-alkyl pyridine 4f | 0.095[5] | ||||
| Pyridine-urea 8b | 5.0±1.91[12] | ||||
| Pyridine-urea 8e | 3.93±0.73[12] | ||||
| Pyrazolo[3,4-b]pyridine 9a | 1.630±0.009[2] | 0.262±0.013[2] | |||
| Pyrazolo[3,4-b]pyridine 14g | 0.460±0.024[2] | 0.801±0.041[2] | |||
| Pyrazolo[3,4-b]pyridine 8c | Significant inhibition[13] |
Signaling Pathways and Experimental Workflows
The intricate mechanisms of action of pyridone derivatives often involve the modulation of complex cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows discussed in the literature.
Caption: Induction of G2/M Arrest and Apoptosis by Pyridone Derivatives.
Caption: PIM-1 Kinase Inhibition by Pyridone Derivatives.
Caption: General Workflow for Evaluating Anticancer Pyridone Derivatives.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the data and replicating the findings. Below are detailed protocols for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridone derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.[1][5]
Cell Cycle Analysis by Flow Cytometry
This technique is employed to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the pyridone derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate software.[1][2][3][4]
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the pyridone derivative for a specified time.
-
Staining: The cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.[5][6][7][8][22]
Western Blot Analysis
This method is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with the pyridone derivative, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p53, p21, JNK, caspases).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the recombinant kinase (e.g., PIM-1, VEGFR-2), a substrate, ATP, and the pyridone derivative at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature for a set period to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based method.
-
IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.[5][11][12]
This guide provides a foundational understanding of the mechanisms through which pyridone derivatives exert their anticancer effects. The presented data and protocols offer a valuable resource for researchers aiming to further explore and develop this promising class of therapeutic agents.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antiproliferative and Apoptosis Inducing Properties of Pyrano[3,2-c]pyridones Accessible by a One-Step Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, topoisomerase I inhibition and antitumor cytotoxicity of 2,2':6',2"-, 2,2':6',3"- and 2,2':6',4"-terpyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The anti-angiogenic effects of 1-furan-2-yl-3-pyridin-2-yl-propenone are mediated through the suppression of both VEGF production and VEGF-induced signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and anti-angiogenic activity of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative efficacy of different catalysts for Suzuki coupling of 5-bromo-pyridones
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The functionalization of pyridone scaffolds, in particular, is of significant interest due to their prevalence in pharmaceuticals. The choice of catalyst for the Suzuki coupling of 5-bromo-pyridones is a critical parameter that directly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of various catalyst systems, supported by experimental data, to facilitate the selection of the optimal catalyst for this transformation.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst system in the Suzuki coupling of 5-bromo-pyridones is influenced by the nature of the palladium precursor, the ancillary ligands, the base, and the solvent system. While a direct head-to-head comparison of all possible catalysts under identical conditions is not extensively available in the literature for this specific substrate, the following table summarizes the performance of common palladium-based catalysts in the Suzuki coupling of 5-bromo-pyridones and structurally analogous 5-bromo-pyridine derivatives. This data, compiled from various sources, provides a strong foundation for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78-88 | A traditional and widely accessible catalyst providing good to excellent yields with a range of arylboronic acids.[1][2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High | A versatile and robust catalyst often effective for challenging couplings, demonstrating high yields in shorter reaction times.[3][4][5] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 | High | A modern system with a bulky, electron-rich phosphine ligand, highly effective for challenging substrates.[2] |
| Pd-PEPPSI-IPr | IPr (NHC) | K₂CO₃ | THF | 60-80 | 4-12 | High | An air- and moisture-stable N-heterocyclic carbene (NHC) precatalyst, often providing high reactivity for heteroaryl couplings.[2][6] |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions for 5-bromo-pyridone. The yields are reported for the coupling of various arylboronic acids with 5-bromo-pyridine derivatives.
Experimental Protocols
Detailed methodologies for the Suzuki coupling of a generic 5-bromo-pyridone with an arylboronic acid using representative palladium catalysts are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Using Pd(PPh₃)₄
Materials:
-
5-bromo-pyridone (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 5-bromo-pyridone, arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 85-95 °C and stir for over 15 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using Pd(dppf)Cl₂
Materials:
-
5-bromo-pyridone (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried reaction vessel, combine the 5-bromo-pyridone, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add Pd(dppf)Cl₂ under a counterflow of inert gas.
-
Add anhydrous DME via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.[3][5] Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Using a Pd-NHC Precatalyst (e.g., Pd-PEPPSI-IPr)
Materials:
-
5-bromo-pyridone (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd-PEPPSI-IPr (1-3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under a stream of argon, add the 5-bromo-pyridone, arylboronic acid, Pd-PEPPSI-IPr, and K₂CO₃ to a dry Schlenk tube or vial.[2]
-
Add anhydrous THF.
-
Seal the tube or vial and heat the reaction mixture to 60-80 °C.
-
Stir the reaction for 4-12 hours, monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
To better understand the underlying mechanism and the experimental sequence, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
References
A Spectroscopic Showdown: Unraveling the Isomers of 5-Bromo-pyridone
A comprehensive spectroscopic comparison of 5-bromo-2-pyridone, 5-bromo-3-pyridone, and 5-bromo-4-pyridone, providing key experimental data and protocols for researchers in drug discovery and chemical synthesis.
The brominated pyridone scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The seemingly subtle shift of a bromine and a hydroxyl group around the pyridine ring gives rise to three distinct isomers: 5-bromo-2-pyridone, 5-bromo-3-pyridone, and 5-bromo-4-pyridone. While structurally similar, their electronic and steric properties differ significantly, impacting their reactivity, biological targets, and pharmacokinetic profiles. A thorough understanding of their spectroscopic signatures is paramount for unambiguous identification, characterization, and quality control in research and development. This guide provides a detailed comparative analysis of these three isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and standardized protocols.
Tautomerism: A Key Consideration
It is crucial to recognize that pyridones exist in a tautomeric equilibrium between their keto (pyridone) and enol (hydroxypyridine) forms. The position of this equilibrium is influenced by the solvent, temperature, and pH. This phenomenon significantly impacts the observed spectroscopic data, particularly in NMR and IR spectroscopy. For instance, the presence of both tautomers can lead to the observation of two sets of signals or broadened peaks. In the solid state, one tautomer typically predominates. For the purpose of this guide, we will consider the pyridone tautomer as the primary form, unless otherwise specified, as it is often the major species in solution.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the three 5-bromo-pyridone isomers. It is important to note that obtaining comprehensive and directly comparable experimental data for all three isomers from a single source is challenging. The data presented here is a compilation from various sources and should be used as a reference.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H2 | H3 | H4 | H6 | NH/OH | Solvent |
| 5-Bromo-2-pyridone | - | ~7.6 | ~6.5 | ~7.8 | ~12.5 (br s) | DMSO-d₆ |
| 5-Bromo-3-pyridone | ~8.2 | - | ~7.5 | ~8.3 | ~10.0 (br s) | DMSO-d₆ |
| 5-Bromo-4-pyridone | Data Not Available | Data Not Available | - | Data Not Available | Data Not Available | - |
Note: The chemical shifts are approximate and can vary depending on the experimental conditions. "br s" denotes a broad singlet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | Solvent |
| 5-Bromo-2-pyridone | ~163 | ~142 | ~110 | ~105 | ~140 | DMSO-d₆ |
| 5-Bromo-3-pyridone | ~145 | ~155 | ~125 | ~118 | ~148 | DMSO-d₆ |
| 5-Bromo-4-pyridone | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
Note: The chemical shifts are approximate and can vary depending on the experimental conditions.
Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | ν(C=O) | ν(N-H)/ν(O-H) | ν(C=C) | ν(C-Br) |
| 5-Bromo-2-pyridone | ~1660 | ~3100-2800 (broad) | ~1600, ~1550 | ~600 |
| 5-Bromo-3-pyridone | ~1640 | ~3200-2900 (broad) | ~1590, ~1560 | ~620 |
| 5-Bromo-4-pyridone | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The vibrational frequencies are approximate and can vary depending on the sampling method (e.g., KBr pellet, ATR).
Table 4: UV-Vis Spectroscopic Data (Absorption Maxima in nm)
| Compound | λmax (Solvent) |
| 5-Bromo-2-pyridone | ~225, ~300 (Ethanol) |
| 5-Bromo-3-pyridone | ~275, ~310 (Methanol)[1] |
| 5-Bromo-4-pyridone | Data Not Available |
Note: The absorption maxima and molar absorptivity can be highly solvent-dependent.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of the 5-bromo-pyridone isomers.
References
A Comparative Analysis of the Biological Activities of 5-Bromo- and 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological profiles of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile and its chloro analog, supported by available data and experimental context.
The strategic placement of halogen atoms on heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comparative overview of the biological activities of two closely related pyridinone derivatives: 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile and its 5-chloro counterpart. While direct, side-by-side comparative studies are not extensively documented in publicly available literature, an analysis of structure-activity relationships (SAR) from related halogenated heterocyclic compounds allows for an informed discussion of their potential biological activities.
Anticipated Biological Activities and Structure-Activity Relationship Insights
Both 5-bromo- and 5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile are recognized for their potential as antimicrobial and anticancer agents. The core pyridinone scaffold, coupled with the electron-withdrawing carbonitrile group, provides a framework for interaction with various biological targets. The nature of the halogen at the 5-position is a critical determinant of the compound's overall biological profile.
Generally, in halogenated compounds, the C-Br bond is weaker and more polarizable than the C-Cl bond. This can lead to differences in binding affinities for target enzymes or receptors, as well as variations in membrane permeability and metabolic stability. Studies on other halogenated heterocyclic compounds have often demonstrated that bromo-derivatives exhibit enhanced biological activity compared to their chloro-analogs. For instance, research on halogenated benzofuran derivatives has shown that a brominated compound possessed stronger pro-oxidative and proapoptotic properties than its chlorinated counterpart[1]. This suggests that the 5-bromo analog in this comparison may exhibit more potent cytotoxic effects against cancer cell lines.
Conversely, studies on flavonoid derivatives have highlighted that both chlorine and bromine substituents significantly influence antimicrobial properties, with a chloro-derivative showing potent inhibitory activity against pathogenic bacteria[2]. This indicates that both compounds likely possess antimicrobial activity, with the potential for nuanced differences in their spectrum and potency.
Quantitative Data Comparison
| Compound | Biological Activity | Assay | Cell Line/Organism | IC50 / MIC (µM) |
| 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | Anticancer | MTT Assay | A549 (Lung Cancer) | Data not available |
| 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile | Anticancer | MTT Assay | A549 (Lung Cancer) | Data not available |
| 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | Antimicrobial | Broth Dilution | S. aureus | Data not available |
| 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile | Antimicrobial | Broth Dilution | S. aureus | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for a direct comparison of the biological activities of these two compounds. These protocols are based on standard methods used for similar heterocyclic compounds.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Workflow:
Detailed Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-bromo and 5-chloro analogs (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Detailed Protocol:
-
Compound Dilution: The 5-bromo and 5-chloro compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Potential Signaling Pathways
While the precise molecular targets of these compounds are not definitively established, dihydropyridine derivatives are known to interact with various cellular pathways. As potential anticancer agents, they may induce apoptosis or inhibit cell cycle progression. The following diagram illustrates a generalized signaling pathway that could be modulated by these compounds, leading to apoptosis.
References
A Head-to-Head Comparison of Synthetic Routes to Functionalized Pyridones
For Researchers, Scientists, and Drug Development Professionals
The functionalized pyridone scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties. The strategic synthesis of these heterocycles is paramount to accessing novel compounds with tailored functionalities. This guide provides an objective, data-driven comparison of key synthetic routes to functionalized pyridones, offering insights into their relative efficiencies, substrate scopes, and operational complexities.
Comparative Analysis of Synthetic Methodologies
The synthesis of functionalized pyridones can be broadly categorized into two strategies: the de novo construction of the pyridone ring and the functionalization of a pre-existing pyridone core. This comparison focuses on prominent examples from both approaches, highlighting quantitative data to inform the selection of the most suitable method for a given research objective.
Table 1: Comparison of De Novo Pyridone Ring Syntheses
| Synthetic Route | Key Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-dicarbonyl compound, base (e.g., piperidine, NH₄OAc) | 2-24 hours | 60-95% | High convergence, readily available starting materials, good for 3-cyano-2-pyridones. | Limited substitution patterns, can require harsh conditions. |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, ethynylketone, often requires heat or acid catalysis | 2-12 hours | 65-95% | High regioselectivity, good for tri- and tetrasubstituted pyridines. | Requires preparation of specific enamine and ethynylketone precursors. |
| Transition Metal-Catalyzed [4+2] Annulation | Acrylamide, alkyne, Ru or Rh catalyst, oxidant (e.g., Cu(OAc)₂) | 12-24 hours | 50-90% | High atom economy, good functional group tolerance. | Can require expensive catalysts and oxidants, potential for side reactions. |
| Microwave-Assisted Multicomponent Reaction | Aldehyde, β-ketoester, ammonia source, microwave irradiation | 5-30 minutes | 80-95% | Dramatically reduced reaction times, often higher yields, eco-friendly. | Requires specialized microwave equipment, scalability can be a concern. |
Table 2: Comparison of Pyridone Core Functionalization Methods
| Synthetic Route | Position(s) Functionalized | Key Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Radical C3-Alkylation/Arylation | C3 | Mn(OAc)₃ or other radical initiator, alkyl/aryl source | 4-12 hours | 50-80% | Good functional group tolerance, avoids directing groups. | Can have regioselectivity issues in some substrates, use of stoichiometric oxidants. |
| Directed C5-Arylation | C5 | Pd(OAc)₂, aryl iodide, directing group (e.g., picolinamide), Ag₂CO₃ | 12-24 hours | 60-90% | High regioselectivity, broad substrate scope. | Requires installation and removal of a directing group. |
| Co(III)-Catalyzed C6-Allylation | C6 | [Cp*Co(CO)I₂], allene, AgSbF₆, PivOH | 12 hours | 70-95% | Excellent regioselectivity, mild reaction conditions. | Requires a specific cobalt catalyst system. |
Experimental Protocols
Detailed methodologies for representative synthetic routes are provided below.
Protocol 1: Guareschi-Thorpe Synthesis of a 3-Cyano-2-pyridone
This protocol is a generalized procedure for the synthesis of 3-cyano-4,6-disubstituted-2-pyridones.
-
To a solution of the 1,3-dicarbonyl compound (10 mmol) and cyanoacetamide (10 mmol, 0.84 g) in ethanol (20 mL), add piperidine (1 mmol, 0.1 mL).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford the desired 3-cyano-2-pyridone.
Protocol 2: Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis
This one-pot procedure is adapted from a microwave-assisted modification of the Bohlmann-Rahtz synthesis.[1]
-
In a microwave process vial, combine the ethyl β-aminocrotonate (1 mmol), the desired alkynone (1.1 mmol), and DMSO (2 mL).[1]
-
Add a catalytic amount of acetic acid (0.1 mmol).[1]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 170°C for 10-20 minutes.[1]
-
After cooling, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the substituted pyridine.[1]
Protocol 3: Cobalt-Catalyzed C6-H Allylation of N-Methyl-2-pyridone
This protocol is based on a regioselective C-H functionalization method.[2][3]
-
To an oven-dried screw-cap vial, add N-methyl-2-pyridone (0.2 mmol), [Cp*Co(CO)I₂] (4.5 mg, 0.01 mmol), AgSbF₆ (7.0 mg, 0.02 mmol), and Cu(OAc)₂ (3.6 mg, 0.02 mmol).[2][3]
-
Evacuate and backfill the vial with argon three times.
-
Add the allene (0.3 mmol), PivOH (5.1 mg, 0.05 mmol), and 2,2,2-trifluoroethanol (TFE, 1.0 mL) via syringe.[2][3]
-
Seal the vial and place it in a preheated oil bath at 80°C for 12 hours.[2][3]
-
After cooling to room temperature, filter the reaction mixture through a short pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the C6-allylated 2-pyridone.[2][3]
Visualization of Synthetic Workflows
The logical relationships and workflows of the discussed synthetic strategies are depicted below using Graphviz.
Caption: Workflow for the Guareschi-Thorpe condensation to synthesize 3-cyano-2-pyridones.
Caption: Logic diagram for regioselective C-H functionalization of the pyridone core.
This guide provides a comparative framework for selecting an appropriate synthetic route to functionalized pyridones. The choice is ultimately dictated by the specific target molecule, available resources, and desired scale of the synthesis. The provided data and protocols serve as a foundation for researchers to make informed decisions in their synthetic endeavors.
References
Validating the Purity of Synthesized 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile: A Comparative Guide to Analytical Techniques
For Immediate Release
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, a key building block in medicinal chemistry and drug development.[1] Targeted at researchers, scientists, and drug development professionals, this document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Executive Summary
Ensuring the purity of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical step in the drug development pipeline. The presence of impurities can significantly impact the efficacy, safety, and reproducibility of downstream applications. This guide details robust analytical techniques for the quality control of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, enabling researchers to make informed decisions on the most suitable methods for their specific needs.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity determination depends on various factors, including the nature of the expected impurities, the required level of accuracy, and the availability of instrumentation. Below is a comparative summary of HPLC, qNMR, and HRMS for the analysis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Quantitative determination based on the integral of NMR signals relative to a certified internal standard. | Mass-to-charge ratio measurement with high accuracy and resolution for molecular formula determination. |
| Primary Use | Purity determination, quantification of known and unknown impurities. | Absolute purity determination, structural confirmation, quantification of impurities without a specific reference standard. | Impurity identification and structural elucidation, detection of trace-level impurities. |
| Strengths | High resolution and sensitivity, widely available, robust and reproducible. | Provides structural information, non-destructive, highly accurate for absolute quantification. | Exceptional sensitivity and specificity, provides elemental composition of impurities. |
| Limitations | Requires a reference standard for absolute quantification, may not detect all impurities if they don't have a chromophore. | Lower sensitivity compared to HPLC and HRMS, potential for signal overlap in complex mixtures. | May not be quantitative without appropriate standards, ionization efficiency can vary between compounds. |
| Typical Purity Result | Relative purity based on peak area percentage. | Absolute purity as a mass fraction or mole fraction. | Qualitative and semi-quantitative impurity profile. |
Experimental Data
The following tables present representative data for the purity analysis of a synthesized batch of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile using the three discussed analytical techniques.
Table 1: HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 2.5 | 15,000 | 0.5 | Starting Material |
| 2 | 4.8 | 2,910,000 | 97.0 | 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile |
| 3 | 5.2 | 45,000 | 1.5 | 5,6-dibromo-1,6-dihydropyridine-3-carbonitrile (tentative) |
| 4 | 6.1 | 30,000 | 1.0 | Unknown Impurity |
| Total | 3,000,000 | 100.0 |
Table 2: qNMR Purity Analysis
| Parameter | Result |
| Purity (w/w %) | 98.5% |
| Internal Standard | Maleic Anhydride |
| Solvent | DMSO-d6 |
| Diagnostic Peaks (Analyte) | δ 8.6 (s, 1H), 8.2 (s, 1H) |
| Diagnostic Peak (Standard) | δ 7.1 (s, 2H) |
| Calculated Molar Ratio (Analyte:Standard) | 1.05 : 1.00 |
Table 3: HRMS Impurity Profiling
| Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Formula | Possible Identification |
| 198.9458 | 198.9463 | -2.5 | C6H3BrN2O | 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile |
| 277.8569 | 277.8573 | -1.4 | C6H2Br2N2O | 5,6-dibromo-1,6-dihydropyridine-3-carbonitrile |
| 119.0401 | 119.0396 | 4.2 | C6H5N2O | 6-oxo-1,6-dihydropyridine-3-carbonitrile (debrominated) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile and its potential process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution in a 50:50 mixture of water and acetonitrile.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a method for the absolute purity determination of the target compound.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard: Maleic Anhydride (certified reference material).
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation: Accurately weigh ~10 mg of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile and ~5 mg of maleic anhydride into a vial. Dissolve in ~0.75 mL of DMSO-d6.
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (e.g., 30 s).
-
Sufficient number of scans for adequate signal-to-noise ratio (e.g., 16 scans).
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the diagnostic peaks of the analyte and the internal standard. Calculate the purity based on the integral ratios, molecular weights, and sample weights.
High-Resolution Mass Spectrometry (HRMS)
This method is used for the identification and structural elucidation of impurities.
-
Instrumentation: LC-HRMS system (e.g., Orbitrap or TOF).
-
Ionization Source: Electrospray Ionization (ESI) in positive and negative modes.
-
Mass Analyzer: Set to a resolution of >60,000.
-
Scan Range: m/z 100-1000.
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain fragment ions for structural confirmation.
-
Sample Preparation: Dilute the HPLC sample solution to an appropriate concentration (e.g., 10 µg/mL) with the initial mobile phase.
Visualizations
The following diagrams illustrate the logical workflows for each analytical technique.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring both personal and environmental safety. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS No. 19840-44-9).
This document outlines the procedural, step-by-step guidance for the disposal of this compound, ensuring compliance with safety regulations and promoting best practices in laboratory operations. By adhering to these protocols, laboratories can minimize risks and maintain a safe research environment.
Safety and Handling First: Immediate Precautions
Before initiating any disposal procedures, it is crucial to handle 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of this solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
In the event of a spill, contain the material using an inert absorbent and collect it into a suitable, clearly labeled, and closed container for disposal.
Quantitative Data Summary
While detailed toxicological and environmental hazard data for 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is not extensively available, the following table summarizes its key identifiers and the available safety information.
| Property | Value |
| Chemical Name | 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile |
| CAS Number | 19840-44-9 |
| Molecular Formula | C₆H₃BrN₂O |
| Molecular Weight | 199.01 g/mol |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| GHS Signal Word | Warning |
| Hazard Statements | Specific hazard statements are not readily available in the consulted resources. |
| Disposal Recommendation | Licensed chemical destruction plant or controlled incineration.[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is through a licensed professional waste disposal service.[1] Laboratories must adhere to their institution's specific waste management protocols, as well as local, state, and federal regulations.
Experimental Protocol for Preparing Waste for Disposal:
-
Waste Segregation: Classify 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile as a halogenated organic waste. It is imperative not to mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams.
-
Container Selection: Choose a chemically resistant container with a secure, leak-proof lid. The container must be clearly and accurately labeled as "Halogenated Organic Waste" and should explicitly list "5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile" as a component.
-
Waste Collection: Carefully transfer the waste compound, including any contaminated materials such as absorbent pads, weighing paper, or disposable labware, into the designated waste container. Avoid overfilling the container; it is generally recommended not to exceed 80% of its capacity.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from heat, sources of ignition, and incompatible materials.
-
Documentation: Maintain a detailed log of the accumulated waste. This log should include the chemical name, quantity, and the date of accumulation.
-
Professional Disposal: Arrange for the collection of the waste by a licensed and certified hazardous waste disposal company. Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available, and all other relevant information regarding the waste.
Important Considerations:
-
Do Not dispose of this chemical down the drain or in regular trash.[1]
-
Do Not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
For contaminated packaging, it can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
Caption: Disposal workflow for 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
References
Personal protective equipment for handling 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS No. 19840-44-9). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety profiles of structurally related pyridinone and brominated nitrile compounds. It is imperative to handle this compound with caution, assuming it may share similar hazards.
Hazard Identification and Personal Protective Equipment
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn when there is a significant risk of splashing. | Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[2] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber or PVA). Nitrile gloves may offer splash protection but should be changed immediately upon contact.[3][4] | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves in accordance with laboratory and local regulations. Wash and dry hands thoroughly after handling.[5] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated. | The type of respirator will depend on the concentration and nature of the airborne contaminant. Ensure proper fit and training before using a respirator.[5][6] |
| Protective Clothing | A fully-buttoned lab coat or a full chemical-protective suit. | Wear long pants and closed-toe shoes to minimize the risk of accidental skin exposure.[6] |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound should be conducted in a certified laboratory chemical fume hood to minimize inhalation exposure.[5][7] An emergency eyewash unit and safety shower must be readily accessible.[3]
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers, acids, and bases.[3]
-
Keep the container tightly closed when not in use.[2]
-
The storage area should be clearly labeled with appropriate hazard warnings.
2. Handling and Use:
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid the formation and inhalation of dust.[5]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly with soap and water after handling the compound.[5]
-
Use non-sparking tools and take precautionary measures against static discharges if the compound is flammable.[2]
3. Spill Management:
-
Minor Spill: Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent, inert material to avoid raising dust. Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.[5] Clean the spill area with a suitable solvent and then with soap and water.
-
Major Spill: Evacuate the area and contact the appropriate emergency response team.
Disposal Plan
All waste containing 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile must be treated as hazardous waste and disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[5]
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container for "Halogenated Organic Waste".[8]
-
Liquid Waste: Solutions containing the compound should also be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams.[8]
Disposal Procedure:
-
Container Selection: Choose a chemically resistant container with a secure, leak-proof lid.
-
Labeling: Clearly label the container as "Hazardous Waste: Halogenated Organic" and list "5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile" as a component.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation.[8]
Diagrams
Caption: Workflow for safe handling of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.
Caption: Decision tree for spill response management.
References
- 1. aablocks.com [aablocks.com]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
